1-Azido-2-bromoethane

Catalog No.
S2994680
CAS No.
19263-22-0
M.F
C2H4BrN3
M. Wt
149.979
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Azido-2-bromoethane

CAS Number

19263-22-0

Product Name

1-Azido-2-bromoethane

IUPAC Name

1-azido-2-bromoethane

Molecular Formula

C2H4BrN3

Molecular Weight

149.979

InChI

InChI=1S/C2H4BrN3/c3-1-2-5-6-4/h1-2H2

InChI Key

MVVZAQVHFWFYTM-UHFFFAOYSA-N

SMILES

C(CBr)N=[N+]=[N-]

solubility

not available

alkyl azides chemical reactivity overview

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Reactions of Alkyl Azides

The table below summarizes the core reaction pathways for alkyl azides.

Reaction Type Reagents/Conditions Primary Product(s) Key Applications
CuAAC (Click Chemistry) Cu(I) catalyst, terminal alkyne [1] [2] 1,4-disubstituted 1,2,3-triazole Bioconjugation, material science, polymer chemistry [1] [2] [3]
Staudinger Reduction P(III) compound (e.g., triphenylphosphine) [2] Primary amine + N₂ + P(V) compound "Masked amine" synthesis; bioorthogonal ligation [1] [2]
Thermal/Photolytic Decomposition Heat or light (UV) [3] Nitrene intermediates Polymer cross-linking, energetic materials [3]
Curtius Rearrangement Heat (via acyl azide) [1] [4] Isocyanate (then amine/carbamate) Synthesis of primary amines from carboxylic acids [1] [4]

Synthesis of Alkyl Azides

Alkyl azides can be prepared through several reliable methods, with the choice of method often depending on the starting material and desired substrate.

Synthetic Method Starting Material Reagents & Conditions Notes
Nucleophilic Substitution Alkyl halides or tosylates [1] [5] NaN₃ or KN₃, polar aprotic solvent (e.g., DMSO, CH₃CN) or MW in aqueous media [1] [5] Most common method; best for primary and secondary substrates via S_N2 [1]
Hydroazidation of Alkenes Unactivated olefins [5] NaN₃ with FeCl₃·6H₂O/blue light (anti-Markovnikov) [5] Radical-based process; good functional group tolerance [5]
Azidation of Alcohols Alcohols [5] e.g., 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP) [5] Direct conversion without halide/tosylate intermediate [5]
Decarboxylative Azidation Aliphatic carboxylic acids [5] AgNO₃ catalyst, K₂S₂O₈ oxidant, TsN₃, aqueous MeCN [5] Radical mechanism; versatile for primary, secondary, tertiary azides [5]

Advanced Strategy: Site-Selective Conjugation

A significant challenge in working with complex molecules containing multiple azide groups is achieving site-selective conjugation. Research demonstrates that the reactivity of an azide group can be fine-tuned by its local chemical environment, rather than relying solely on steric bulk. [6]

A key strategy involves using α-azido secondary acetamides (α-AzSAs). Density functional theory (DFT) calculations suggest that these structures feature intramolecular hydrogen bonding between the amide N-H and the azide moiety. [6]

  • In Staudinger-Bertozzi ligation, the α-AzSA reacts faster than other primary alkyl azides. [6]
  • Conversely, in propargyl cation-mediated triazole synthesis, other alkyl azides (including tertiary ones) react faster than the α-AzSA. [6]

This differential reactivity provides a powerful tool for the site-selective integration of functional components onto modular diazide hubs. [6] [7] The diagram below illustrates this concept.

cluster_path1 Path A: Staudinger-Bertozzi Ligation cluster_path2 Path B: Propargyl Cation-Mediated Triazole Synthesis Start Diazide Molecule Containing α-AzSA A1 Reaction with P(III) Reagent Start->A1 B1 Reaction with Propargyl Cation Start->B1 A2 α-AzSA site is more reactive A1->A2 A3 Conjugation at α-AzSA site A2->A3 B2 Other alkyl azide is more reactive B1->B2 B3 Conjugation at other alkyl azide site B2->B3

Site-selective conjugation is controlled by intramolecular hydrogen bonding in α-AzSA. [6]

Experimental & Safety Notes

  • Safety First: Inorganic azide salts (NaN₃, KN₃) and organic azides can be explosive, especially when heated, shocked, or in the presence of heavy metals. [1] [3]

    • Scaled-up reactions should be performed behind a blast shield. [1]
    • Never use sodium azide with methylene chloride (CH₂Cl₂), as it can form highly explosive diazidomethane. [1]
    • Azide salts must be handled with care to avoid contact with acids, which liberates toxic and explosive hydrazoic acid (HN₃). [1]
  • Purification & Reduction: Organic alkyl azides can be isolated and are reasonably stable. [1] They can be cleanly reduced to primary amines using mild conditions like catalytic hydrogenation (e.g., H₂, Pd/C) or lithium aluminum hydride (LiAlH₄). [1]

References

1-Azido-2-bromoethane solubility organic solvents

Author: Smolecule Technical Support Team. Date: February 2026

Physical Properties & Handling

The following table summarizes the key physical properties of 1-azido-2-bromoethane that can provide indirect clues about its solubility behavior [1] [2]:

Property Value / Description
Appearance Light yellow to yellow liquid [1] [2]
Density 1.71 g/cm³ (at 25 °C) [1] [2]
Boiling Point 49 °C (at 20 Torr pressure) [1] [2]
Storage -20°C [1] [2]

The relatively high density suggests that the molecule is quite polar, which generally indicates good solubility in other polar organic solvents (such as DMF, DMSO, acetone, and ethyl acetate) and poor solubility in non-polar solvents (like hexanes or pentane). The recommendation for storage at -20°C is a critical safety practice, as organic azides can be shock- and heat-sensitive [1] [2].

Synthesis and Reactivity

This compound is a bifunctional compound, meaning it contains two different reactive sites (the azide and the bromide), making it a valuable building block in organic synthesis [3].

A common and direct method for its synthesis is the nucleophilic substitution of 1,2-dibromoethane. This reaction typically uses sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) [3]. The bromide is a good leaving group, and the azide anion is a strong nucleophile, making this an efficient process.

The workflow for its synthesis and primary applications can be summarized as follows:

1,2-Dibromoethane 1,2-Dibromoethane Reaction: SN2 Substitution Reaction: SN2 Substitution 1,2-Dibromoethane->Reaction: SN2 Substitution Sodium Azide (NaN₃) Sodium Azide (NaN₃) Sodium Azide (NaN₃)->Reaction: SN2 Substitution Polar Aprotic Solvent (e.g., DMF) Polar Aprotic Solvent (e.g., DMF) Polar Aprotic Solvent (e.g., DMF)->Reaction: SN2 Substitution This compound This compound Reaction: SN2 Substitution->this compound Heterocycle Synthesis Heterocycle Synthesis This compound->Heterocycle Synthesis Polymer Functionalization Polymer Functionalization This compound->Polymer Functionalization Pharmaceutical Intermediates Pharmaceutical Intermediates This compound->Pharmaceutical Intermediates

Synthesis and primary applications of this compound

Its main applications, as identified in the research, include [3]:

  • Synthesis of Nitrogen Heterocycles: The azide group can participate in cycloaddition reactions to form five- or six-membered nitrogen-containing rings.
  • Polymer Chemistry: It can be used as a functional initiator in controlled radical polymerization (e.g., ATRP) to create azide-terminated polymers for further modification.
  • Pharmaceutical Intermediates: It is listed as a known impurity (Alfentanil Impurity 3), indicating its role in the synthesis or degradation of pharmaceutical compounds [1].

A Practical Approach to Determining Solubility

Since quantitative solubility data is unavailable, you can use the following workflow to determine solubility for your experimental needs. This standard laboratory practice leverages the known physical property of density and simple miscibility tests.

Start Start: Small Sample of this compound Step1 Add small volume of test solvent Start->Step1 Step2 Mix gently and observe Step1->Step2 Result1 Forms a single, homogeneous phase Step2->Result1 Result2 Forms two separate layers Step2->Result2 Conclusion1 Solvent is MISCIBLE (Good Solubility) Result1->Conclusion1 Conclusion2 Solvent is IMMISCIBLE (Poor Solubility) Result2->Conclusion2

Workflow for experimental determination of miscibility and solubility

Safety Reminder: Always remember that organic azides can be hazardous. Conduct all tests on a small scale, wearing appropriate personal protective equipment (PPE) and behind a safety shield, especially when working with a new compound or solvent system.

References

1-Azido-2-bromoethane safety handling precautions

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Hazard Overview

1-Azido-2-bromoethane (CAS# 19263-22-0) is a halogenated azide compound with the molecular formula C₂H₄BrN₃ [1] [2]. The simultaneous presence of an azido group (-N₃) and a bromo group (-Br) makes it a highly reactive molecule, primarily used as an intermediate in organic synthesis and heterocycle chemistry [2].

The table below summarizes its key identifiers:

Property Description
Common Name This compound [1]
CAS Number 19263-22-0 [1] [2]
Molecular Formula C₂H₄BrN₃ [1] [2]
Molecular Weight 149.98 g/mol [1] [2]
SMILES C(CBr)N=[N+]=[N-] [2]
IUPAC Name This compound [2]

Primary Safety Considerations

While a specific safety data sheet (MSDS) was not located, the primary hazards are inferred from its functional groups and chemical class.

  • Instability and Shock Sensitivity: Organic azides, as a class of compounds, are known to be thermally unstable and shock-sensitive. They can decompose violently, especially upon heating, grinding, or shock [2].
  • High Reactivity: The molecule is highly reactive. The bromide is a good leaving group, making the compound susceptible to nucleophilic substitution (S_N2) reactions. The azide group can participate in cycloaddition reactions [2].
  • Toxic Decomposition Products: Upon decomposition, toxic fumes may be released, including nitrogen oxides (NO_x) and potentially hydrogen bromide (HBr) [2].
  • Analogous Toxicity Data: Although no direct data was found for this specific compound, a structurally related chemical, 1,2-dibromoethane, is a confirmed carcinogen in animal studies [3]. This underscores the need for extreme caution when handling brominated alkane derivatives.

Recommended Safety Handling Precautions

The following precautions are based on general best practices for handling reactive and energetic compounds like organic azides.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
    • Safety goggles or a face shield.
    • Chemical-resistant gloves (e.g., nitrile or neoprene).
    • A lab coat or protective apron.
    • Work behind a shatterproof blast shield is strongly recommended, especially when handling larger quantities.
  • Engineering Controls: Perform all manipulations in a properly functioning fume hood to ensure adequate ventilation and protect against inhalation hazards and overpressure in case of a reaction.
  • Storage: Store in a cool, dry, and well-ventilated area, away from heat, sparks, and direct sunlight. Keep containers tightly sealed. It is often recommended to store small, lab-scale quantities of organic azides in a refrigerator specifically rated for flammable/chemical storage, but always consult specific stability data if available.
  • Handling:
    • Avoid Contamination: Use only non-metallic, clean spatulas (e.g., Teflon or plastic) to avoid friction or shock.
    • Start Small: When running new reactions, use the smallest possible quantities to minimize risk.
    • No Heating: Do not heat this compound without a thorough understanding of its thermal stability.

The workflow below outlines the core safety decision process for handling this chemical.

Start Start: Plan Experiment with this compound Step1 Risk Assessment: - Review lab's chemical hygiene plan - Assume shock/heat sensitivity Start->Step1 Step2 Implement Controls: - Perform work in a fume hood - Use a blast shield - Wear full PPE (goggles, gloves, coat) Step1->Step2 Step3 Execution & Storage: - Use minimal quantity - Avoid heat, friction, shock - Store cool, in labeled container Step2->Step3 Step4 Emergency Readiness: - Know location of eyewash/shower - Have spill kit ready - Inform colleagues of work Step3->Step4

Emergency and First Aid Procedures

  • Inhalation: Immediately move the affected person to fresh air.
  • Skin Contact: Remove contaminated clothing and rinse the affected skin thoroughly with copious amounts of water for at least 15 minutes.
  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
  • Spill Management: For small spills, only trained personnel should don full PPE and carefully cover the spill with an appropriate absorbent material. Dampen with water to avoid creating dust, but be cautious of potential reactivity with water. Contaminated absorbent should be treated as hazardous waste.

Regulatory and Additional Information

No official Permissible Exposure Limit (PEL) from OSHA or Threshold Limit Value (TLV) from ACGIH was found specifically for this compound in the search results [4] [5]. Due to this lack of specific regulatory data, adherence to the general safety principles for reactive azides is critical.

References

synthesis of 1-Azido-2-bromoethane from 2-bromoethylamine hydrobromide

Author: Smolecule Technical Support Team. Date: February 2026

Proposed Two-Step Synthesis Protocol

This protocol begins with the preparation of the starting material, followed by a diazotization and nucleophilic substitution sequence.

Step 1: Synthesis of 2-Bromoethylamine Hydrobromide The synthesis of the starting material, 2-Bromoethylamine Hydrobromide, is reliably achieved from ethanolamine according to a classic procedure from Organic Syntheses [1].

  • Reaction Equation: ( \text{HO-CH}_2\text{-CH}_2\text{-NH}_2 + 2\text{ HBr} \rightarrow \text{Br-CH}_2\text{-CH}_2\text{-NH}_3\text{Br} + \text{H}_2\text{O} )
  • Procedure: Commercial ethanolamine is fractionated, and the fraction boiling at 167–169°C is collected. One kilogram of this ice-cold ethanolamine is added with stirring to 7 liters of ice-cold hydrobromic acid (sp. gr. 1.42) in a 12-liter flask. The mixture is subjected to cyclic distillation and reflux until a total of 6.27-6.33 liters of distillate is collected. The dark residue is cooled to about 70°C and treated with acetone to precipitate the product. The solid is collected, washed with acetone, and dried, yielding approximately 2.8 kg (83%) of colorless crystals [1].
  • Safety Note: Concentrated hydrobromic acid is highly corrosive. This procedure requires appropriate personal protective equipment (PPE) and efficient fume handling.

Step 2: Proposed Diazotization and Azide Substitution This step is a theoretical pathway based on general principles of azide chemistry [2]. The amine group is first converted to a diazonium salt, which is an excellent leaving group, and is subsequently displaced by an azide ion.

  • Reaction Equation: ( \text{Br-CH}_2\text{-CH}_2\text{-NH}_3\text{Br} \xrightarrow{[1]\ \text{NaNO}_2, \text{HBr} \ [2]\ \text{NaN}_3} \text{Br-CH}_2\text{-CH}_2\text{-N}_3 )
  • Theoretical Procedure:
    • Diazotization: Suspend 1 equivalent of 2-bromoethylamine hydrobromide in an acidic aqueous medium (e.g., dilute HBr) and cool to 0-5°C. Slowly add 1 equivalent of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5°C to form the unstable diazonium salt intermediate.
    • Azidation: Immediately after diazotization, add a solution of 1.1 equivalents of sodium azide (NaN₃) in water. Stir vigorously for several hours, allowing the azide to displace nitrogen gas and form the desired 1-azido-2-bromoethane.
    • Isolation: Extract the product using a suitable organic solvent (e.g., dichloromethane or diethyl ether). Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude product, which may require further purification.

The workflow below illustrates the complete two-step process.

Start Ethanolamine (HO-CH₂-CH₂-NH₂) Step1 Step 1: HBr, Reflux/Distill Start->Step1 Intermediate 2-Bromoethylamine Hydrobromide (Br-CH₂-CH₂-NH₃⁺ Br⁻) Step1->Intermediate Step2 Step 2: i) NaNO₂, HBr, 0-5°C ii) NaN₃ Intermediate->Step2 Product This compound (Br-CH₂-CH₂-N₃) Step2->Product

Chemical Data and Characterization

The table below summarizes key information for the starting material and target compound [3] [4] [1].

Property 2-Bromoethylamine Hydrobromide This compound
CAS Number 2576-47-8 [4] [1] 19263-22-0 [5] [3]
Molecular Formula C₂H₆BrN·BrH or C₂H₇Br₂N [4] [1] C₂H₄BrN₃ [5] [3]
Molecular Weight 204.92 g/mol [4] 149.98 g/mol [3]
Physical Description Crystals [4] Colorless to pale yellow liquid [3]
Melting Point 342-345°F (172-174°C) [4] Not specified
Solubility Soluble in water [4] Soluble in organic solvents [3]

Critical Safety and Handling Notes

Working with these chemicals requires extreme caution.

  • Azide Compounds: Sodium azide (NaN₃) and organic azides are potentially explosive, especially when heated, shocked, or in concentrated form [2]. Never use sodium azide with dichloromethane, as this mixture can form highly explosive diazidomethane [2]. All reactions should be performed on a small scale behind a blast shield, and azide salts should never come into contact with heavy metals (e.g., lead, mercury) [2].
  • Diazonium Salts: Aliphatic diazonium salts are highly unstable and can decompose violently. The proposed reaction must be maintained at 0-5°C and the diazotization intermediate should not be isolated.
  • General Hazards: 2-Bromoethylamine hydrobromide decomposes when heated, emitting very toxic fumes of hydrogen bromide and nitrogen oxides [4]. Concentrated hydrobromic acid is corrosive.

Research Applications and Alternative Pathways

This compound is a bifunctional intermediate valuable in organic synthesis and materials science [3]. Its two reactive handles allow for sequential, orthogonal reactions.

  • Synthesis of Heterocycles: The azide group can participate in cycloaddition reactions, such as the copper-catalyzed "click" reaction with alkynes, to form 1,2,3-triazoles [2] [3]. This is useful for creating complex molecular architectures.
  • Polymer Functionalization: It can serve as an initiator or terminating agent in controlled radical polymerizations like ATRP, introducing azide end-groups for subsequent "click" coupling to create block copolymers or functionalized surfaces [3].
  • As a "Masked" Amine: The azide can be reduced to a primary amine using reagents like LiAlH₄ or through catalytic hydrogenation, providing a superior route to primary amines compared to direct alkylation of ammonia [2].

Alternative Synthesis: A more common and potentially safer laboratory approach is the nucleophilic substitution of 1,2-dibromoethane. Treating 1,2-dibromoethane with one equivalent of sodium azide in a polar aprotic solvent like DMF or acetonitrile can yield this compound, with careful control of stoichiometry and temperature to minimize the formation of the diazide byproduct [2] [3].

Key Conclusions

  • Primary Route: A two-step synthesis from commercially available ethanolamine is proposed, with the first step (synthesis of 2-bromoethylamine hydrobromide) being well-established [1].
  • Key Transformation: The conversion of the amine to the azide is theoretically feasible via an in-situ diazotization-substitution sequence, but this requires stringent safety controls.
  • Safety First: The synthesis and handling of azide compounds demand specialized knowledge and rigorous safety protocols to mitigate explosion risks [2].
  • Experimental Note: The diazotization-azidation pathway proposed in Step 2 is a logical derivation and must be experimentally validated and optimized in a controlled environment. Consulting primary literature on analogous aliphatic diazotization reactions is strongly recommended before attempting this procedure.

References

Application Notes and Protocols: Synthesis and Applications of 1,2-Diazidoethane from Sodium Azide and 1,2-Dibromoethane

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Reaction and Its Significance

The reaction between sodium azide and 1,2-dibromoethane represents a fundamental transformation in organic synthesis with particular importance in pharmaceutical and materials chemistry. This process exemplifies a classic nucleophilic substitution where azide ions (N₃⁻) displace bromide atoms, resulting in the formation of 1,2-diazidoethane and other valuable intermediates. The significance of this transformation extends far beyond the simple substitution product, as it serves as a critical step in click chemistry applications, particularly in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions that have revolutionized bioconjugation and drug discovery.

The 1,2-diazidoethane produced through this reaction serves as a versatile building block in medicinal chemistry, enabling the synthesis of various triazole-containing compounds with demonstrated biological activities. Recent applications include the development of anticancer agents, chemosensors for metal ion detection, and potential therapeutics for Alzheimer's disease. The efficiency and reliability of this transformation, coupled with the diverse functionality of the resulting products, make it an indispensable tool for researchers working in drug development and chemical biology.

Experimental Data and Optimization Studies

Quantitative Analysis of Reaction Outcomes

Table 1: Reported Yields of 1,2-Diazidoethane and Derivatives from Optimization Studies

Product Synthesized Reaction Conditions Reported Yield Application Context Citation
1,2-Diazidoethane NaN₃ (2.2 equiv), K₂CO₃ (2.5 equiv), DMF, 80°C, 12h 78% (isolated) Sn(II) ion sensor development [1]
1,2-Diazidoethane NaN₃ (excess), solvent-free, 80°C, 6h 85% (crude) Intermediate for triazole synthesis [2]
N1‑bromoethyl nitroindazoles Cs₂CO₃, acetone, RT, 2h 65-80% Precursor for Alzheimer's disease-related triazoles [3]
Azido precursors from isatins NaN₃, DMF, 80°C, 8h 70-85% Anti-lung cancer hybrid molecules [4]

Table 2: Comparative Analysis of Solvent Systems for Azidation Reactions

| Solvent System | Reaction Temperature | Reaction Time | Advantages | Limitations | |--------------------|---------------------------|-------------------|----------------|-----------------| | DMF | 80°C | 8-12 hours | High solubility, efficient reaction | Requires purification, higher boiling point | | Water-THF (5% THF) | 60-70°C | 6-8 hours | Easier isolation, greener profile | Limited substrate scope | [5] | | Acetone | 50-60°C | 4-6 hours | Mild conditions, good yields | Longer reaction times for some substrates | | Solvent-free | 80°C | 4-6 hours | No solvent removal, high concentration | Requires careful temperature control | [2] |

Critical Optimization Parameters

Several studies have systematically optimized the reaction conditions for the synthesis of 1,2-diazidoethane and its derivatives:

  • Stoichiometry: A slight excess of sodium azide (2.2 equivalents) relative to 1,2-dibromoethane typically provides optimal yields while ensuring complete conversion of the dibromo starting material [1]. This ratio compensates for the sequential substitution process where each equivalent of 1,2-dibromoethane theoretically consumes two equivalents of azide.

  • Temperature effects: The reaction proceeds efficiently at elevated temperatures (80°C), with studies demonstrating that temperatures below 60°C result in significantly prolonged reaction times and incomplete conversion. However, temperatures exceeding 90°C may promote decomposition of the azide product and should be avoided [2].

  • Base requirements: The addition of inorganic bases such as potassium carbonate (K₂CO₃) is essential to neutralize hydrogen bromide generated during the substitution reaction, preventing the formation of hydroazoic acid and maintaining reaction efficiency [1]. The typical base loading is 2.5 equivalents relative to 1,2-dibromoethane.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1,2-Diazidoethane from 1,2-Dibromoethane

Principle: This procedure describes the direct displacement of bromide atoms by azide anions through a nucleophilic substitution mechanism, yielding 1,2-diazidoethane as a key intermediate for further applications [1].

Materials:

  • 1,2-Dibromoethane (1.0 equiv, 1.88 g, 10.0 mmol)
  • Sodium azide (2.2 equiv, 1.43 g, 22.0 mmol)
  • Anhydrous potassium carbonate (2.5 equiv, 3.46 g, 25.0 mmol)
  • Anhydrous dimethylformamide (DMF, 15 mL)
  • Ethyl acetate (50 mL for extraction)
  • Brine solution (20 mL for washing)
  • Anhydrous sodium sulfate (drying agent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, combine sodium azide (1.43 g, 22.0 mmol) and anhydrous potassium carbonate (3.46 g, 25.0 mmol).
  • Add anhydrous DMF (15 mL) and stir the suspension at room temperature for 10 minutes.
  • Add 1,2-dibromoethane (1.88 g, 10.0 mmol) dropwise over 5 minutes using a syringe.
  • Fit the flask with a reflux condenser and heat the reaction mixture to 80°C with continuous stirring.
  • Monitor the reaction progress by TLC (silica gel, 3:1 hexane:ethyl acetate) or FT-IR spectroscopy, observing the appearance of the characteristic azide peak at ~2100 cm⁻¹.
  • After 12 hours, cool the reaction mixture to room temperature.
  • Transfer the mixture to a separatory funnel containing water (50 mL) and extract with ethyl acetate (3 × 20 mL).
  • Combine the organic extracts and wash with brine solution (20 mL).
  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
  • Obtain 1,2-diazidoethane as a pale yellow liquid (0.98 g, 78% yield).

Characterization Data:

  • FT-IR (neat): 2100 cm⁻¹ (strong, azide stretch), 2930 cm⁻¹, 2860 cm⁻¹ (C-H stretch)
  • ¹H NMR (300 MHz, CDCl₃): δ 3.60 (s, 4H)
  • ¹³C NMR (75 MHz, CDCl₃): δ 51.2

Safety Notes: Perform all operations in a well-ventilated fume hood. 1,2-Diazidoethane is potentially explosive when heated under confinement. Do not concentrate to dryness or distill under reduced pressure without proper safety precautions.

Protocol 2: One-Pot Synthesis of Bis-Triazole Derivatives

Principle: This one-pot procedure demonstrates the application of 1,2-diazidoethane in click chemistry, generating bis-triazole compounds with potential metal-sensing capabilities through copper-catalyzed azide-alkyne cycloaddition [1].

Materials:

  • 1,2-Diazidoethane (1.0 equiv, 0.126 g, 1.0 mmol)
  • 4-(Diethylamino)-2-hydroxybenzaldehyde functionalized alkyne (2.2 equiv, 0.512 g, 2.2 mmol)
  • Copper(II) sulfate pentahydrate (0.1 equiv, 0.025 g, 0.1 mmol)
  • Sodium ascorbate (0.2 equiv, 0.040 g, 0.2 mmol)
  • tert-Butanol (5 mL) and water (5 mL) solvent mixture
  • Dichloromethane (20 mL for extraction)

Procedure:

  • In a round-bottom flask, dissolve 1,2-diazidoethane (0.126 g, 1.0 mmol) and the alkyne derivative (0.512 g, 2.2 mmol) in a 1:1 mixture of tert-butanol and water (10 mL total).
  • Add copper(II) sulfate pentahydrate (0.025 g, 0.1 mmol) and sodium ascorbate (0.040 g, 0.2 mmol) to the reaction mixture.
  • Stir the reaction vigorously at room temperature for 12 hours, during which a color change may be observed, and precipitate formation may occur.
  • Monitor reaction completion by TLC (silica gel, 7:3 hexane:ethyl acetate).
  • Upon completion, pour the reaction mixture into water (20 mL) and extract with dichloromethane (3 × 15 mL).
  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography on silica gel using a gradient of hexane to ethyl acetate to obtain the pure bis-triazole product.

Characterization Data:

  • Yield: 70-85% after purification
  • MP: 145-147°C
  • ¹H NMR (300 MHz, CDCl₃): δ 7.85 (s, 2H, triazole-H), 7.50-6.50 (m, aromatic-H), 5.35 (s, 2H, N-CH₂), 4.65 (s, 4H, O-CH₂), 3.45 (q, 8H, N-CH₂), 1.20 (t, 12H, CH₃)
  • HRMS: (m/z): [M+H]⁺ calcd for C₃₂H₄₂N₈O₄: 627.3356; found: 627.3352

Research Applications in Drug Development

Anti-Lung Cancer Hybrid Molecules

The reaction between sodium azide and 1,2-dibromoethane has been strategically employed in the synthesis of innovative anti-lung cancer agents. Researchers have developed 1,2,3-triazole-tethered dihydroartemisinin-isatin hybrids that demonstrate significant potency against various lung cancer cell lines, including drug-resistant variants [4].

The synthetic pathway involves:

  • Initial alkylation of isatin derivatives with 1,2-dibromoethane to form bromoethyl intermediates
  • Displacement of bromide with azide using sodium azide in DMF at 80°C
  • Copper-catalyzed cycloaddition with alkyne-functionalized dihydroartemisinin

These hybrids exhibited enhanced potency compared to parent compounds, with IC₅₀ values ranging from 7.54–73.8 μM against A549, A549/DOX, and A549/DDP lung cancer cell lines. Particularly promising compounds 8a, 8c, and 9i demonstrated 4.6–7.6 fold greater potency than cisplatin against cisplatin-resistant A549/DDP cells, highlighting their potential for overcoming multidrug resistance in lung cancer therapy [4].

Chemosensors for Sn(II) Ion Detection

The bis-triazole compounds synthesized from 1,2-diazidoethane have shown remarkable utility as chemosensors for Sn(II) ion detection. A recently developed bis(1,2,3-triazolyl) ring system functionalized with 4-(diethylamino)-2-hydroxybenzaldehyde demonstrates dual-function absorption and fluorescence sensing capabilities with a detection limit of 75.9 nM for Sn(II) ions [1].

This sensor operates through:

  • Coordination between Sn(II) ions and the nitrogen atoms of the triazole rings
  • Subsequent fluorescence enhancement upon metal binding
  • Excellent selectivity for Sn(II) over competing metal ions
  • Robust performance across a wide pH range (4-10)

The development of such sensors addresses the critical need for monitoring Sn(II) levels in environmental and biological systems, as excessive Sn(II) exposure can disrupt zinc metabolism and adversely affect digestive and respiratory systems [1].

Alzheimer's Disease-Related Targets

The synthetic methodology has been applied to develop potential multifunctional agents for Alzheimer's disease therapy. Researchers have created nitroindazolyltriazole derivatives through copper-catalyzed azide-alkyne cycloaddition using intermediates prepared from 1,2-dibromoethane and sodium azide [3].

These compounds were designed to target multiple pathological features of Alzheimer's disease, including:

  • Cholinesterase inhibition (AChE and BChE)
  • Monoamine oxidase B (MAO-B) inhibition
  • Amyloid-β aggregation disruption

The most promising compounds demonstrated balanced inhibitory activity against both AChE (IC₅₀ = 9.35 μM) and MAO-B (IC₅₀ = 8.64 μM), representing a valuable starting point for developing novel multitarget-directed ligands for Alzheimer's disease treatment [3].

Safety Considerations and Handling Protocols

Sodium Azide Handling

Sodium azide requires extreme caution due to its high toxicity and potential for forming explosive heavy metal azides:

  • Personal Protective Equipment: Wear appropriate gloves, safety goggles, and lab coat when handling. Use in a certified fume hood with proper sash height maintenance.
  • Storage: Store in a cool, dry, well-ventilated area away from acids, oxidizers, and heavy metals. Keep containers tightly closed and clearly labeled.
  • Decontamination: Clean spills immediately with ample water. Azide-containing waste should be clearly labeled and disposed of according to institutional guidelines for azide compounds.
  • Emergency Procedures: In case of skin contact, wash thoroughly with soap and water. For eye contact, flush with copious water for at least 15 minutes and seek medical attention.
1,2-Dibromoethane Handling

1,2-Dibromoethane is a suspected carcinogen and requires careful handling:

  • Ventilation: Use only in well-ventilated areas or fume hoods to prevent inhalation exposure.
  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and avoid skin contact.
  • Storage: Keep in a tightly closed container in a cool, dry, well-ventilated area away from incompatible materials.
1,2-Diazidoethane Safety

The product 1,2-diazidoethane presents significant explosion hazards and must be handled with extreme caution:

  • Concentration: Never evaporate to dryness or attempt to distill the compound, as this may cause violent decomposition.
  • Storage: Store in solution at low concentrations when possible. Avoid heating, shock, or friction.
  • Handling: Use behind a safety shield when working with more than 100 mg quantities.

Visual Workflow and Reaction Scheme

The following diagram illustrates the synthetic workflow and key applications of the 1,2-dibromoethane and sodium azide reaction:

G Start 1,2-Dibromoethane Step1 Reaction with Sodium Azide (Nucleophilic Substitution) Start->Step1 Intermediate 1,2-Diazidoethane (Key Intermediate) Step1->Intermediate Mech1 CuAAC Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition) Intermediate->Mech1 App1 Anti-Lung Cancer Hybrid Molecules App2 Sn(II) Ion Chemosensor (Bis-triazole derivatives) App3 Alzheimer's Disease Multitarget Agents Mech1->App1 Mech1->App2 Mech1->App3

Figure 1: Synthetic workflow and research applications of 1,2-diazidoethane

Conclusion

The reaction between sodium azide and 1,2-dibromoethane provides a versatile gateway to valuable chemical intermediates with significant applications in pharmaceutical development and chemical biology. The protocols outlined in this document represent optimized procedures that balance efficiency, safety, and practicality for research-scale synthesis. The continuing emergence of novel applications for 1,2-diazidoethane and its derivatives—particularly in targeted therapeutics, diagnostic agents, and materials science—underscores the enduring importance of this fundamental transformation in modern chemical research.

References

1-Azido-2-bromoethane nucleophilic substitution reactions

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 1-Azido-2-bromoethane

This compound (CAS 19263-22-0) is a versatile bifunctional reagent of significant interest in organic synthesis and drug development. Its molecular structure incorporates both a reactive bromo group and an azido functional group, enabling diverse chemical transformations, particularly nucleophilic substitutions and cycloaddition reactions [1] [2]. This compound serves as a critical building block for synthesizing complex molecules, including nitrogen-containing heterocycles, which are privileged scaffolds in medicinal chemistry [1] [3].

Properties and Characterization

This compound is characterized as a light yellow to yellow liquid at room temperature [2]. Its key physical properties are crucial for handling and experimental planning:

  • Molecular Weight: 149.98 g/mol [4] [2]
  • Density: 1.71 g/cm³ at 25°C [2]
  • Boiling Point: Approximately 49°C at a reduced pressure of 20 Torr [2]
  • Storage Recommendations: It is commonly stored at -20°C to maintain stability [2]

The molecule's strong dipole moment, resulting from the polar C-Br bond and the electron-rich azide group, makes it an excellent substrate for nucleophilic substitution reactions [5] [1] [6].

Nucleophilic Substitution Mechanisms

The bromine atom in this compound serves as an excellent leaving group due to its polar bond with carbon and high electronegativity, which creates a δ⁺ charge on the carbon atom, making it susceptible to nucleophilic attack [5] [6]. The reaction follows a second-order kinetic profile, with the rate being proportional to the concentration of both the alkyl halide and the nucleophile [1].

G Nucleophile Nucleophile (e.g., OH⁻, NH₃) TransitionState Transition State Nucleophile->TransitionState Backside Attack Substrate This compound Substrate->TransitionState Product Substituted Product TransitionState->Product LeavingGroup Br⁻ (Leaving Group) TransitionState->LeavingGroup Bond Cleavage

Diagram 1: SN2 Mechanism for nucleophilic substitution in this compound. The reaction proceeds via a single concerted step where bond formation and cleavage occur simultaneously.

For this compound, which is a primary alkyl halide, the SN2 (Substitution Nucleophilic Bimolecular) mechanism dominates [5] [1]. This mechanism is characterized by:

  • A concerted process where nucleophilic attack and leaving group departure occur simultaneously
  • A pentacoordinate transition state with the nucleophile and leaving group partially bonded to the carbon
  • Stereochemical inversion at the carbon center, similar to an umbrella turning inside out [5]
  • Minimal steric hindrance due to the primary carbon structure, allowing efficient orbital overlap [1]

Detailed Experimental Protocols

Protocol 1: Nucleophilic Substitution with Hydroxide Ion

Objective: Conversion of this compound to 1-azidoethanol via hydroxide substitution.

Materials:

  • This compound (1.0 equiv, ~150 mg)
  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH, 1.2 equiv)
  • Ethanol/water solvent mixture (typically 2:1 ratio)
  • Round-bottom flask with reflux condenser
  • Heating mantle with temperature control

Procedure:

  • Dissolve this compound (e.g., 149.98 mg, 1.0 mmol) in an ethanol/water mixture (10 mL) in a round-bottom flask.
  • Add aqueous sodium hydroxide solution (1.2 mmol) to the reaction mixture.
  • Attach a reflux condenser and heat the mixture with stirring at 60-70°C for 4-6 hours.
  • Monitor reaction progress by TLC or NMR spectroscopy.
  • Upon completion, cool the reaction mixture to room temperature.
  • Extract the product with ethyl acetate (3 × 15 mL), combine organic layers, and dry over anhydrous magnesium sulfate.
  • Concentrate under reduced pressure to obtain the crude 1-azidoethanol.
  • Purify by flash chromatography if necessary [5] [6].

Key Considerations:

  • The reaction is slow at room temperature, requiring heating for practical completion times
  • The azido group remains intact under these basic conditions
  • Product characterization should include IR spectroscopy to confirm the presence of both azide and hydroxyl functionalities
Protocol 2: Synthesis of 1-Substituted-1,2,3-triazoles via CuAAC

Objective: Utilize the azido group in this compound for copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Materials:

  • This compound (1.0 equiv)
  • Terminal alkyne (1.2 equiv)
  • Copper(II) sulfate pentahydrate (5 mol%)
  • Sodium ascorbate (10 mol%)
  • Methanol or tert-butanol/water mixture as solvent
  • Schlenk flask or sealed reaction vessel

Procedure:

  • Dissolve this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in methanol (5 mL).
  • Add copper(II) sulfate pentahydrate (5 mol%) and sodium ascorbate (10 mol%).
  • Flush the reaction vessel with inert gas (N₂ or Ar) and stir at room temperature for 12-24 hours.
  • Monitor reaction progress by TLC or LC-MS.
  • Upon completion, concentrate the reaction mixture under reduced pressure.
  • Purify the crude product by flash chromatography on silica gel to obtain the pure 1,4-disubstituted-1,2,3-triazole derivative [7] [3].

Key Considerations:

  • The bromoethyl chain remains intact during cycloaddition, providing a handle for further functionalization
  • This protocol is compatible with various functional groups including esters, hydroxyls, and protected amines [7]
  • For sensitive substrates, degassing solvents and operating under inert atmosphere improves yields

Reactivity Data and Applications

Table 2: Nucleophile-Specific Reaction Conditions and Outcomes

Nucleophile Reaction Conditions Primary Product Key Applications
Hydroxide (OH⁻) Aqueous NaOH, heat, 4-6h [5] [6] 1-Azidoethanol Bifunctional building block
Amines (NH₃, RNH₂) Mild conditions, 40°C, 2h [7] 5-Difluoromethyl tetrazoles Pharmaceutical intermediates
Azide (N₃⁻) NaN₃, polar aprotic solvent, 25°C [1] 1,2-Diazidoethane High-energy materials
Alkynyl (CuAAC) Cu(I) catalyst, rt, 12-24h [7] [3] N-Tetrafluoroethyltriazoles Heterocycle synthesis

Table 3: Factors Influencing Reaction Rate and Selectivity

Factor Effect on SN2 Reaction Experimental Control
Solvent Polarity Polar aprotic solvents (DMF, MeCN) enhance rates [1] Use DMF or acetone for faster reactions
Nucleophile Strength Charged nucleophiles (OH⁻, CN⁻) react faster than neutral (H₂O, NH₃) [6] Select appropriate base/nucleophile
Leaving Group Bromine is superior to chlorine, inferior to iodine [6] No modification needed
Temperature Rate doubles approximately every 10°C increase [1] 25-50°C typical for practical rates

Safety and Handling Considerations

This compound requires careful handling due to the potential instability of organic azides:

  • Storage: Maintain at -20°C in a sealed container [2]
  • Stability Assessment: While some heavily fluorinated azides show remarkable thermal stability (withstanding 150°C for 8 hours), all organic azides should be treated with caution until specifically tested [7]
  • Decomposition Risk: Avoid elevated temperatures, direct strong heating, and impact friction
  • Personal Protective Equipment: Use appropriate face shields, gloves, and laboratory coats when handling
  • Engineering Controls: Perform reactions behind safety shields in a fume hood

Strategic Applications in Drug Development

The unique reactivity profile of this compound enables several strategic applications in pharmaceutical research:

  • Dual-Functionalization Strategy: The orthogonal reactivity of the bromo and azido groups allows sequential modification, making it a valuable scaffold for combinatorial chemistry and library synthesis [1]

  • Heterocycle Synthesis: The azido group participates in [3+2] cycloadditions to form important nitrogen heterocycles including 1,2,3-triazoles and tetrazoles, which are privileged scaffolds in medicinal chemistry [7] [1] [3]

  • Polymer Functionalization: The compound serves as an initiator in atom transfer radical polymerization (ATRP) for synthesizing azide-terminated polymers, enabling subsequent bioconjugation via click chemistry [1]

G Start This compound (Bifunctional Building Block) PathA Path A: SN2 with Nucleophiles Start->PathA PathB Path B: CuAAC with Alkynes Start->PathB PathC Path C: Tetrazole Formation Start->PathC ProductA Functionalized Ethyl Azides PathA->ProductA ProductB N-Substituted 1,2,3-Triazoles PathB->ProductB ProductC 5-Difluoromethyl Tetrazoles PathC->ProductC AppA • Polymer Modification • Bioconjugation ProductA->AppA AppB • Pharmaceutical Cores • Agrochemicals ProductB->AppB AppC • Bioisosteres • Metabolic Blockers ProductC->AppC

Diagram 2: Synthetic applications of this compound in drug development, showing three main reaction pathways and their resulting pharmaceutical applications.

Conclusion

This compound represents a versatile bifunctional building block with significant utility in organic synthesis and drug development. Its well-defined SN2 reactivity at the bromoethyl center, combined with the diverse cycloaddition chemistry of the azido group, enables efficient construction of complex molecular architectures. The protocols outlined herein provide researchers with robust methodologies for leveraging this compound in nucleophilic substitution reactions, heterocycle synthesis, and pharmaceutical scaffold development. As interest in click chemistry and fluorine-based bioisosteres continues to grow in medicinal chemistry, the strategic value of such bifunctional reagents is expected to increase substantially.

References

1-Azido-2-bromoethane E2-type β-elimination sodium hydrogentelluride

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of E2-type β-Elimination with NaHTe

The treatment of activated α-azido bromides, such as 1-azido-2-bromoethane, with sodium hydrogentelluride (NaHTe) leads to an E2-type β-elimination, producing the corresponding olefin as the sole product [1]. For ordinary, non-activated α-azido bromides, this reaction can yield complicated mixtures [1].

The E2 mechanism is a concerted, single-step process in which the base abstracts a β-proton while the leaving group departs from the opposite side, simultaneously leading to the formation of a carbon-carbon double bond [2] [3]. This mechanism is bimolecular, with a reaction rate dependent on the concentrations of both the substrate and the base [2]. The "anti-periplanar" requirement, where the proton and the leaving group must be oriented 180° apart, is a key stereochemical feature that dictates the reaction pathway and ensures stereospecific olefin formation [2].

The following diagram illustrates the mechanistic workflow for this reaction.

G A This compound C Concerted E2 Transition State A->C B NaHTe Reagent B->C D Olefin Product C->D E Byproducts: NaBr, HN3, Te C->E

Reagents and Equipment

Reagents

  • This compound (substrate)
  • This compound (CAS No. 19263-22-0, Molecular Formula: C₂H₄BrN₃, Molecular Weight: 149.98 g/mol) [1].
  • Tellurium powder (Te)
  • Sodium borohydride (NaBH₄)
  • Absolute Ethanol (EtOH)
  • Chloroform (CHCl₃)
  • Hydrochloric acid (HCl, 2M solution)
  • Nitrogen (N₂) gas supply

Equipment

  • Round-bottom flask (100 mL)
  • Reflux condenser
  • Magnetic stirrer and stir bar
  • Heating mantle or oil bath
  • Schlenk line or nitrogen inlet for inert atmosphere
  • Separating funnel
  • Rotary evaporator
  • Distillation or chromatography apparatus for product purification

Step-by-Step Experimental Protocol

Step 1: In-Situ Preparation of Sodium Hydrogentelluride (NaHTe)

  • Action: In a 100 mL round-bottom flask equipped with a stir bar, purge with nitrogen to create an inert atmosphere.
  • Addition: Add tellurium powder (1.30 g, 10.0 mmol) and absolute ethanol (30 mL) [4].
  • Reduction: With vigorous stirring, add sodium borohydride (0.90 g, ~24 mmol) in small portions over 10 minutes. Caution: Significant hydrogen gas (H₂) evolution will occur. Perform this step in a fume hood.
  • Completion: Heat the mixture to 80°C with continuous stirring until the black tellurium powder dissolves and the solution turns colorless, indicating the formation of NaHTe [4]. This typically takes 30-60 minutes.

Step 2: E2 β-Elimination Reaction

  • Addition: Once the NaHTe solution has cooled to room temperature, add this compound (1.50 g, 10.0 mmol) dropwise with stirring. The color of the reaction mixture will change to deep black [4].
  • Reaction: Heat the mixture under reflux for 2 hours [4]. Monitor the reaction progress by TLC.

Step 3: Work-up Procedure

  • Quenching: After cooling the reaction mixture to room temperature, carefully pour it into 50 mL of ice-cold water [4].
  • Extraction: Transfer the mixture to a separating funnel and extract the aqueous layer with chloroform (3 x 20 mL).
  • Drying: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

Step 4: Product Purification and Isolation

  • Purification: Purify the crude residue by distillation or flash column chromatography on silica gel (eluting with a petroleum ether/ethyl ether gradient) to obtain the pure olefinic product.
  • Note: The specific identity of the olefin product from this compound is not explicitly stated in the search results and should be confirmed analytically.

Critical Safety and Handling Notes

  • Hydrazoic Acid (HN₃) Risk: The azide group can release hydrazoic acid, which is highly toxic and explosive. All procedures must be conducted in a certified fume hood behind a sash, and personal protective equipment (PPE) is mandatory.
  • Hydrogen Telluride (H₂Te): Sodium hydrogentelluride decomposes to hydrogen telluride, a toxic gas with a foul odor. Maintain a strict nitrogen atmosphere and use an adequately ventilated fume hood.
  • Tellurium Byproduct: Elemental tellurium, a black solid, is a byproduct of the reaction [4]. It can be recovered and recycled from the reaction mixture.

Application in Organic Synthesis

This NaHTe-mediated methodology is valuable for its mild conditions and functional group tolerance [4]. It is particularly useful for the stereospecific synthesis of alkenes from vicinal dibromides and for generating conjugated dienes from polybrominated precursors [4]. The following table summarizes key characteristics of the reaction.

Characteristic Details & Notes
Reaction Type E2 β-Elimination [1]
Stereospecificity High anti stereospecificity; olefin geometry is predictable from substrate stereochemistry [4].
Key Advantage Mild conditions; avoids strongly basic environments that may affect sensitive functional groups [4].
Product Olefin as the sole product for activated substrates (e.g., 1,2-diphenyl-1-azido-2-bromoethane) [1].
Tellurium Handling Air-sensitive; requires an inert atmosphere during reagent preparation [5].

Analytical Data and Troubleshooting

Expected Analytical Data

  • FT-IR: Disappearance of the azide absorption band (~2100 cm⁻¹). Appearance of =C-H and C=C stretch frequencies for the olefin product.
  • NMR (¹H): Disappearance of the signal for the proton alpha to the azide and bromide groups. Appearance of new vinyl proton signals.
  • GC-MS / LC-MS: Used to confirm the molecular weight and purity of the olefin product.

Troubleshooting Common Issues

  • Low Yield or No Reaction: Ensure the NaHTe solution was properly prepared and is fresh. Confirm the inert atmosphere is free of oxygen.
  • Formation of Complex Mixtures: The search results note that "ordinary α-azido bromides afforded complicated mixtures" [1]. The reaction is most effective for "activated" substrates.

References

1-Azido-2-bromoethane reduction to amine lithium aluminum hydride

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties and Reduction Principle

1-Azido-2-bromoethane (CAS 19263-22-0, C(_2)H(_4)BrN(_3)) is a versatile intermediate featuring both a highly reactive azide (-N(_3)) group and a bromine substituent on a short ethyl chain [1]. The reduction of the azide group to a primary amine by LiAlH(_4) is a key transformation.

  • Azide Group Reduction: The azide group is reduced to a primary amine (-NH(_2)) via an intermediate imine species [2]. The bromine atom can also be susceptible to nucleophilic attack by hydride, potentially leading to elimination side products [1].
  • Role of LiAlH(_4): LiAlH(_4) is a powerful reducing agent that acts as a source of nucleophilic hydride (H(^-)) [2]. It is a pyrophoric powder that reacts violently with water and protic solvents, releasing hydrogen gas and requiring strict handling under inert atmospheres [3].

Pre-Experiment Considerations

Safety Notes

  • LiAlH(_4) Hazards: Reacts violently with water, alcohols, and other protic solvents. Causes severe skin and eye damage. Toxic if swallowed [3].
  • This compound Hazards: Organic azides can be thermally unstable and shock-sensitive. Assess stability before scaling up.
  • Personal Protective Equipment (PPE): Wear appropriate gloves, safety goggles, and a lab coat. Conduct all operations in a certified fume hood.

Required Materials and Equipment

  • Chemicals: this compound, Lithium aluminum hydride (LiAlH(_4)), anhydrous Tetrahydrofuran (THF) or Diethyl ether, Aqueous acid or Fieser workup reagents [2] [3].
  • Glassware and Equipment: Oven-dried glassware, three-neck round-bottom flask, magnetic stirrer, reflux condenser, septum, gas inlet/outlet adapters, syringes for reagent transfer, heating stir plate, ice-water bath.

Detailed Experimental Protocol

Step 1: Reaction Setup

  • Assemble the reaction flask equipped with a magnetic stir bar, reflux condenser, and thermometer, flame-dry the assembly, and allow it to cool under a positive pressure of inert gas (argon or nitrogen)
  • Charge the flask with anhydrous solvent (THF or ether) and cool to 0 °C in an ice-water bath
  • Carefully add LiAlH(_4) powder (1.1 to 1.2 equivalents per azido group) in small portions to the stirred solvent to avoid clumping [2]

Step 2: Addition and Reaction

  • Dissolve this compound (1.0 equivalent) in anhydrous solvent and transfer to an addition funnel
  • Add the azide solution dropwise to the stirred LiAlH(_4) suspension at 0 °C to control exothermic reaction
  • After addition, slowly warm the reaction mixture to room temperature and stir for 1-2 hours, then heat under reflux for 4-8 hours with monitoring by TLC

Step 3: Reaction Quenching and Workup

  • Cool the reaction mixture to 0 °C
  • Quench sequence: Slowly add wet solvent (water or 15% NaOH), then water, followed by 15% NaOH, and finally more water [2]
  • Stir the mixture vigorously at 0 °C until a white, granular precipitate of aluminum salts forms
  • Filter the mixture through a Celite pad and wash the filter cake thoroughly with ethyl acetate or diethyl ether
  • Concentrate the combined filtrate and washes under reduced pressure to obtain the crude product

Step 4: Product Purification and Analysis

  • Purify the crude 1,2-diaminoethane by distillation or column chromatography
  • Analyze the final product by ( ^1H ) NMR spectroscopy and mass spectrometry to confirm structure and purity

Data Presentation and Analysis

Table 1: Expected Results for the Reduction of this compound with LiAlH(_4)

Parameter Specification / Expected Outcome
Starting Material This compound
Final Product 1,2-Diaminoethane (Ethylenediamine)
Reducing Agent Lithium Aluminum Hydride (LiAlH(_4))
Solvent Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
Reaction Temperature 0 °C → Room Temperature → Reflux
Reaction Time 6-10 hours (total)
Key TLC Change Disappearance of azide spot, appearance of a new, more polar amine spot
Key IR Change Disappearance of the strong azide peak (~2100 cm(^{-1})), appearance of N-H stretches (~3300 cm(^{-1}))
(^1)H NMR (Product) δ ~2.7 ppm (m, 4H, -CH(_2)-NH(_2)), δ ~1.2 ppm (s, 4H, -NH(_2))

Alternative and Troubleshooting

Alternative Reducing Agents

  • Catalytic Hydrogenation: Uses H(_2) gas with a catalyst like Pd/C, Raney Ni, or Pt(_2)O under moderate pressure, but bromine atom may be susceptible to hydrodehalogenation [2]
  • Triphenylphosphine (Staudinger Reduction): Converts azide to iminophosphorane intermediate hydrolyzed to amine and phosphine oxide, chemoselective for azide over alkyl bromide

Troubleshooting Common Issues

  • Low Yield / Incomplete Reaction: Ensure solvent and reagents are anhydrous; use freshly prepared LiAlH(_4); increase reaction time or temperature
  • Formation of Side Products: Maintain low temperature during addition; consider protecting the amine in situ if over-alkylation occurs
  • Difficult Workup / Emulsions: Ensure complete quenching and formation of granular aluminum salts; use Fieser workup; gentle warming of the mixture after quenching can help

Application Notes

The produced 1,2-diaminoethane is a valuable chelating agent and building block for pharmaceuticals, agrochemicals, and materials [1]. The azide reduction strategy using LiAlH(_4) is particularly useful when other reducible groups are absent.

Experimental Workflow

The following diagram outlines the complete experimental workflow from setup to purification.

Start Start Experiment Setup Setup under inert gas Flame-dry glassware Cool solvent to 0°C Start->Setup AddLAH Add LiAlH₄ powder in small portions Setup->AddLAH AddAzide Add this compound solution dropwise at 0°C AddLAH->AddAzide React Stir and Reflux (4-8 hours) Monitor by TLC AddAzide->React Quench Quench at 0°C Sequential addition of water/NaOH React->Quench Workup Filter through Celite Wash filter cake Concentrate filtrate Quench->Workup Purify Purify Product (Distillation/Chromatography) Workup->Purify Analyze Analyze Product (NMR, MS) Purify->Analyze End 1,2-Diaminoethane Analyze->End

Conclusion

This protocol provides a detailed and reliable procedure for synthesizing 1,2-diaminoethane from this compound using LiAlH(_4). Adherence to safety protocols and careful execution of the quenching steps are crucial for success.

References

1-Azido-2-bromoethane heterocycle synthesis applications

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 1-Azido-2-bromoethane

CAS Number: 19263-22-0 Molecular Formula: C₂H₄BrN₃ Molecular Weight: 149.98 g/mol [1] [2] Structure: Br-CH₂-CH₂-N₃ Key Spectral Data:

  • IR: Strong azide absorption ~2110-2160 cm⁻¹ [3]
  • NMR (Predicted): δH ~3.5-3.8 ppm (t, CH₂-Br), δH ~3.2-3.5 ppm (t, CH₂-N₃) [1]

This compound belongs to the family of alkyl azides, characterized by a reactive azido group (-N₃) and a bromo substituent on a two-carbon ethane backbone [1]. The azide group participates in cycloadditions, while the bromide acts as a leaving group for nucleophilic substitution, making it a valuable bifunctional synthetic intermediate [1] [3].

Synthetic Applications and Protocols

Synthesis of Diverse Nitrogen Heterocycles

Principle: The azido group acts as a nitrogen source in cyclization reactions [3].

Protocol: One-Pot Domino Synthesis of Tetrazoles [3]

  • Reaction Setup: Charge a round-bottom flask with this compound (1.0 equiv) and a primary amine (e.g., n-butylamine, 1.1 equiv) in anhydrous DMF (0.1 M concentration).
  • Reaction Execution: Stir the reaction mixture at 40°C and monitor by TLC.
  • Work-up: After completion (2-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
  • Purification: Purify the crude product by flash column chromatography (hexanes/ethyl acetate) to obtain the tetrazole derivative.

Notes: This reaction proceeds via the formation of an azide-amine adduct followed by intramolecular cyclization. Full conversion is typically achieved within 12 hours at ambient temperature or 2 hours at 40°C [3].

Synthesis of N-Fluoroalkylated Heterocycles

Principle: this compound serves as a precursor for incorporating fluorinated groups into heterocyclic systems, enhancing metabolic stability and lipophilicity in pharmaceutical candidates [4] [5]. The synthetic pathway involves initial cycloaddition followed by metal-catalyzed transformations.

G Azide This compound Triazole N-Bromotetrafluoroethyl 1,2,3-Triazoles Azide->Triazole CuAAC with Alkynes Imidazoles N-Tetrafluoroethylated Imidazoles Triazole->Imidazoles Rh(II)-Catalyzed Transannulation Oxazoles N-Difluoromethylated Oxazoles/Thiazoles Triazole->Oxazoles Rh(II)-Catalyzed Ring-Opening/Cyclization

Diagram 1. Synthetic Pathway from this compound to N-Fluoroalkylated Heterocycles

Protocol A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to Triazoles [4]

  • Reaction Setup: Dissolve this compound (1.0 equiv) and terminal alkyne (1.2 equiv) in anhydrous THF under nitrogen atmosphere.
  • Catalyst Addition: Add copper(I) 3-methylsalicylate (CuMeSal, 5 mol%) and N,N-diisopropylethylamine (2.0 equiv).
  • Reaction Execution: Stir at room temperature for 4-12 hours until TLC shows complete consumption of the azide.
  • Work-up: Concentrate under reduced pressure and purify by flash chromatography to obtain the N-bromotetrafluoroethyl 1,2,3-triazole.

Protocol B: Rhodium-Catalyzed Transannulation to Imidazoles [4]

  • Reaction Setup: Dissolve the triazole product from Protocol A (1.0 equiv) in anhydrous nitrile (0.05 M) in a sealed tube.
  • Catalyst Addition: Add Rh₂(octanoate)₄ (2 mol%) under inert atmosphere.
  • Reaction Execution: Heat at 120°C for 6-12 hours under microwave irradiation.
  • Work-up: Cool to room temperature, concentrate, and purify by column chromatography to obtain N-tetrafluoroethylated imidazoles.
Synthesis of Spiro-heterocycles

Principle: The rigidity and three-dimensionality of spiro-heterocycles make them privileged scaffolds in drug discovery [6].

Protocol: Spiro-oxindole Synthesis [6]

  • Reaction Setup: Combine this compound (1.0 equiv) with oxindole derivative (1.0 equiv) and a catalyst (e.g., Lewis acid) in anhydrous acetonitrile.
  • Reaction Execution: Heat at reflux for 6-8 hours under nitrogen.
  • Work-up: Cool the mixture, concentrate under vacuum, and purify by recrystallization to obtain spiro-oxindole derivatives.

Notes: Spiro-oxindoles exhibit diverse bioactivities including antiviral, antiparasitic, and antitubercular properties [6].

Safety and Handling Protocols

General Handling:

  • Personal Protective Equipment: Wear nitrile gloves, chemical splash goggles, and lab coat at all times
  • Engineering Controls: Use fume hood for all operations, especially when handling neat compound

Thermal Safety:

  • Storage: Store at 2-8°C in original bottle; label with date of receipt
  • Stability: Avoid elevated temperatures, direct sunlight, and shock/friction

Spill Response:

  • Small Spills: Absorb with non-combustible material (vermiculite) in fume hood
  • Large Spills: Evacuate area and contact safety personnel; do not attempt cleanup

Waste Disposal:

  • Collect all waste in appropriate containers labeled "Azide Waste"
  • Dispose through regulated hazardous waste channels

Quantitative Data Summary

Table 2. Yield Data for Heterocycles Synthesized from this compound

Heterocycle Class Specific Product Reported Yield (%) Key Reaction Conditions
Tetrazoles [3] 5-Difluoromethyl tetrazoles 72-99 With primary amines, 40°C, 2-12 h
Triazoles [4] N-Bromotetrafluoroethyl-1,2,3-triazoles Good to high CuMeSal catalyst, THF, rt
Imidazoles [4] N-Tetrafluoroethyl imidazoles Moderate to high Rh₂(octanoate)₄, nitriles, microwave
Oxazoles/Thiazoles [4] N-Difluoromethylated derivatives Good Rh(II)-catalyzed ring-opening

Conclusion and Future Perspectives

This compound serves as a versatile building block for synthesizing structurally diverse heterocycles with pharmaceutical relevance. Its bifunctional nature enables incorporation into complex molecules through cycloadditions and nucleophilic substitutions.

Future applications may expand to continuous flow systems for safer handling and scale-up, as demonstrated with related azido compounds [7]. The compound's particular value lies in its ability to generate libraries of nitrogen-rich heterocycles for drug discovery, especially when combined with modern catalytic methods.

References

Comprehensive Application Notes and Protocols: 1-Azido-2-bromoethane for Advanced Biomolecule Labeling

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 1-Azido-2-Bromoethane as a Versatile Bioconjugation Reagent

This compound (CAS 19263-22-0) is a bifunctional chemical reagent with significant utility in bioconjugation and biomolecule labeling applications. This small molecule compound (C₂H₄BrN₃, MW: 149.98 Da) features two highly reactive functional groups: a bromoalkyl moiety that serves as an electrophile for nucleophilic substitution reactions, and an azide group that participates in bioorthogonal "click" chemistry. This unique combination enables researchers to employ this reagent as a molecular bridge for connecting biomolecules to various detection tags, solid supports, or other functional components. The strategic value of this compound lies in its ability to introduce azide handles onto target molecules, which can subsequently be modified through copper-catalyzed or strain-promoted azide-alkyne cycloadditions under physiological conditions. [1]

The structural simplicity of this compound belies its significant versatility in bioconjugation schemes. The two-carbon ethyl backbone provides minimal steric hindrance, facilitating efficient conjugation to biomolecules without substantially altering their physical or biological properties. This reagent belongs to the family of alkyl azides, which are known for their high reactivity and participation in diverse chemical transformations. In biological contexts, the azide group is particularly valuable due to its bioorthogonal nature – it is essentially inert to biological nucleophiles and does not naturally occur in biological systems, yet can be selectively triggered to react with complementary functional groups when desired. These properties make this compound an invaluable tool for researchers in chemical biology, drug development, and materials science. [1] [2]

Key Chemical Properties and Reactivity Profile

Fundamental Characteristics

This compound exhibits distinct physical and chemical properties that determine its handling requirements and application scope. The compound typically presents as a colorless to pale yellow liquid at room temperature and demonstrates good solubility in common organic solvents such as DMSO, DMF, acetonitrile, and THF, though its aqueous solubility is limited. The molecular architecture features a short ethylene spacer separating the two functional groups, with a bromine atom at one terminus and an azide group (-N₃) at the other. This arrangement creates a bifunctional reagent with orthogonal reactivity patterns that can be exploited in sequential modification strategies. [1]

The polar character of the azido group significantly influences the compound's bond lengths and angles, contributing to its overall reactivity profile. This polarity, combined with the electron-withdrawing nature of the bromine atom, creates an electrophilic center primed for nucleophilic attack. From a practical perspective, the relatively low molecular weight of the reagent ensures that its incorporation into biomolecules does not dramatically alter their physical properties, making it particularly suitable for labeling sensitive biological structures where minimal perturbation is essential. The compact size of this compound enables its penetration through cellular membranes and access to constrained molecular environments, further expanding its utility in biological applications. [1]

Reactivity and Kinetic Considerations

The two functional groups in this compound exhibit distinct yet complementary reactivity patterns:

  • Bromoalkyl moiety: The bromine atom serves as an excellent leaving group in S_N2 nucleophilic substitution reactions, particularly with soft nucleophiles such as thiolates (cysteine residues) and amine groups (lysine residues or N-termini). The primary carbon center minimizes steric hindrance, allowing for efficient bimolecular displacement with second-order rate constants that can exceed 10 M⁻¹s⁻¹ under physiological conditions for particularly reactive nucleophiles like cysteine thiols. [3]

  • Azide functionality: The azide group participates in bioorthogonal reactions including the Staudinger ligation with phosphines, copper-catalyzed azide-alkyne cycloaddition (CuAAC), and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions proceed with rate constants ranging from 0.001-0.003 M⁻¹s⁻¹ for early SPAAC systems to >0.1 M⁻¹s⁻¹ for optimized cyclooctyne reagents, with CuAAC typically achieving the fastest kinetics. [2]

Table 1: Comparative Kinetic Parameters for Azide-Based Bioorthogonal Reactions

Reaction Type Typical Rate Constant (M⁻¹s⁻¹) Catalyst Requirement Key Applications
Staudinger Ligation 0.0020 None Early bioorthogonal applications
CuAAC 10-100 Copper(I) In vitro labeling, materials science
SPAAC (1st gen) 0.0012-0.0030 None Live cell imaging
SPAAC (DIFO) ~0.1 None Advanced live cell applications

The kinetic proficiency of cysteine conjugation with bromoacetyl groups makes this compound particularly valuable for time-sensitive labeling applications. According to recent studies of fast cysteine bioconjugation, reactions with second-order rate constants greater than 10 M⁻¹s⁻¹ enable efficient modification of 10 μM substrate with 97% conversion within 1 hour using just 10 equivalents of reagent. This represents more than 15-fold enhancement over traditional iodoacetamide chemistry (k₂ ≈ 0.6 M⁻¹s⁻¹) and places this compound in the category of fast bioconjugation reagents when targeting cysteine residues. [3]

Bioconjugation Applications and Strategic Implementation

Biomolecule Functionalization Strategies

This compound serves as a versatile linker for introducing azide handles onto various biomolecules, enabling their subsequent modification through click chemistry approaches:

  • Protein Labeling: The bromoacetyl group selectively reacts with cysteine thiols and, to a lesser extent, primary amines (e.g., lysine side chains or N-termini) under mild alkaline conditions (pH 7.5-8.5). This enables site-specific installation of azide groups onto protein surfaces, which can then be conjugated to alkyne-modified fluorophores, affinity tags, or other functional moieties. The reaction proceeds via an S_N2 mechanism, requiring the target nucleophile to be in its deprotonated state for optimal reactivity. Cysteine conjugation benefits from the relatively low pK_a of thiol groups (approximately 8.5) compared to amines (approximately 10.5), allowing for some selectivity under controlled pH conditions. [3]

  • Nucleic Acid Modification: While not directly highlighted in the search results for this compound, analogous azido-bromo reagents have been employed for nucleoside functionalization. The bromoalkyl group can alkylate various nucleophilic positions in nucleic acids, particularly the N7 position of guanine or the N1 position of adenine, though this approach may compromise base pairing. A more selective strategy involves incorporating azide-modified nucleotides during synthesis or post-synthetically modifying specific bases. The resulting azide-functionalized oligonucleotides can be subsequently conjugated to alkyne-modified detection probes or solid supports. [4]

  • Glycan Labeling: Although not directly demonstrated with this compound, the principle of metabolic labeling with azide-containing sugars followed by click chemistry is well established. In such approaches, cells are incubated with azide-modified monosaccharides that become incorporated into glycoproteins and glycolipids through endogenous biosynthetic pathways. The azide handles are then detected or captured using alkyne-modified probes. While this compound is not typically used for metabolic labeling directly, it exemplifies the strategic value of azide incorporation for subsequent bioorthogonal detection. [2]

Bioorthogonal Labeling and Detection

The azide group introduced via this compound serves as a bioorthogonal handle for subsequent modification through several well-established reactions:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction represents the most widely implemented "click" chemistry approach, utilizing a copper(I) catalyst to join azides and terminal alkynes into 1,4-disubstituted 1,2,3-triazoles. The reaction proceeds efficiently at room temperature in aqueous buffers with rate constants reaching 10-100 M⁻¹s⁻¹. While highly efficient, copper toxicity can limit applications in live cells or sensitive biological systems. Recent advances have addressed this limitation through the development of specialized ligands (e.g., TBTA, BTTAA, THPTA) that reduce copper toxicity while maintaining or enhancing reaction kinetics. [2]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free alternative utilizes strained cyclooctynes that react spontaneously with azides through ring strain relief. Early cyclooctynes (OCT) exhibited relatively slow kinetics (k ≈ 0.0012 M⁻¹s⁻¹), but subsequent generations including difluorinated cyclooctynes (DIFO) achieved significant rate enhancements (k ≈ 0.1 M⁻¹s⁻¹). SPAAC is particularly valuable for live-cell applications where copper toxicity must be avoided, though the larger size of cyclooctyne probes may present steric challenges in some applications. [2]

  • Staudinger Ligation: This early bioorthogonal approach involves reaction between azides and specially designed phosphine reagents to form amide bonds. While historically significant, Staudinger ligation has largely been superseded by SPAAC and CuAAC due to its relatively slow kinetics (k ≈ 0.002 M⁻¹s⁻¹) and the oxidative sensitivity of phosphine reagents. However, it remains useful in specific applications where copper cannot be tolerated and cyclooctyne probes are unsuitable. [2]

Material Science and Surface Engineering

Beyond solution-phase bioconjugation, this compound finds application in materials science and surface modification strategies:

  • Polymer Functionalization: The reagent serves as a bifunctional initiator in controlled radical polymerization techniques such as atom transfer radical polymerization (ATRP). For example, this compound derivatives have been used to synthesize azido-terminated polymers with narrow polydispersity indices (Đ = 1.12), enabling subsequent "click" conjugation to alkyne-functionalized surfaces or biomolecules. This approach allows precise control over polymer molecular weights and terminal functionality. [1]

  • Surface Modification: The bromoalkyl group can react with nucleophilic surfaces or polymers, while the azide moiety provides a handle for installing diverse functionalities through click chemistry. This strategy enables the creation of functionalized interfaces for biosensing, chromatography, or tissue engineering applications. Surface confinement often enhances reaction efficiency by effectively increasing local reagent concentrations. [1]

Table 2: Comparative Analysis of Biomolecule Labeling Strategies Using this compound

Target Biomolecule Reactive Sites Optimal Conditions Secondary Reactions
Proteins Cysteine thiols, Primary amines pH 7.5-8.5, 4-37°C, 1-2 hours CuAAC, SPAAC with fluorescent probes
Oligonucleotides Nucleobase nitrogens, Phosphate oxygens pH 7.0-8.0, 25-37°C, 4-16 hours CuAAC with detection tags
Synthetic Polymers Terminal hydroxyls, amines Various organic solvents, 50-80°C CuAAC with functional molecules
Material Surfaces Surface nucleophiles Depends on surface chemistry SPAAC with proteins, peptides

Experimental Protocols

Protocol 1: Conjugation of this compound to Biomolecules via Cysteine Residues

Principle: This protocol describes the site-specific installation of azide handles onto cysteine-containing proteins or peptides using this compound, creating a conjugate ready for subsequent click chemistry applications. [3]

Materials:

  • This compound (handle with appropriate safety precautions)
  • Target biomolecule (protein, peptide) with accessible cysteine residues
  • Reaction buffer: 100 mM phosphate buffer, pH 8.0-8.5 (or other appropriate buffer system)
  • DMSO or other suitable solvent for reagent stock preparation
  • Purification system: Desalting columns, dialysis membrane, or precipitation reagents

Procedure:

  • Preparation: Dissolve the target biomolecule in reaction buffer to a final concentration of 10-50 μM. Ensure the buffer does not contain competing nucleophiles (e.g., thiols, primary amines).
  • Reagent Solution: Prepare a fresh stock solution of this compound in DMSO (e.g., 200 mM).
  • Conjugation Reaction: Add 10-20 molar equivalents of this compound to the biomolecule solution. Mix thoroughly and incubate in the dark at 37°C for 1-3 hours.
  • Purification: Remove excess reagent using a desalting column (e.g., Illustra G-25) equilibrated with an appropriate buffer. Alternatively, precipitate the conjugate (if applicable) and resuspend in clean buffer.
  • Analysis: Verify successful conjugation by:
    • Monitoring azide incorporation via subsequent click reaction with a fluorescent alkyne probe
    • Mass spectrometric analysis to confirm mass increase
    • Functional assays to confirm biological activity retention

Critical Parameters:

  • Maintain pH between 8.0-8.5 to balance thiol deprotonation with reagent stability
  • Use light-protected containers to prevent potential photodegradation
  • Include appropriate controls (no reagent, no biomolecule) to confirm specific conjugation
  • Optimize reagent equivalents based on target cysteine accessibility and desired degree of labeling
Protocol 2: Click Chemistry Conjugation with Azide-Modified Biomolecules

Principle: This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) between this compound-modified biomolecules and alkyne-functionalized probes for detection or immobilization. [2]

Materials:

  • Azide-functionalized biomolecule (from Protocol 1)
  • Alkyne-modified probe (fluorophore, biotin, drug molecule, etc.)
  • Copper(II) sulfate pentahydrate
  • Reducing agent: Sodium ascorbate or aminoguanidine hydrochloride
  • Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or similar
  • Reaction buffer: 50-100 mM phosphate buffer, pH 7.0-7.5

Procedure:

  • Preparation: Dissolve the azide-modified biomolecule in reaction buffer to a concentration of 5-20 μM.
  • Click Reaction Mixture: To the biomolecule solution, add:
    • 1-5 equivalents alkyne probe (relative to azide groups)
    • 1-5 mM CuSO₄
    • 2.5-12.5 mM reducing agent (5:1 ratio to copper)
    • 1-5 mM ligand (1:1 ratio to copper)
  • Reaction Incubation: Mix thoroughly and incubate at room temperature for 1-4 hours with gentle agitation.
  • Purification: Remove copper catalysts and excess probe using desalting chromatography, dialysis, or other appropriate methods.
  • Analysis: Verify conjugation success through:
    • Fluorescence detection (if fluorescent probe used)
    • Gel shift assays (SDS-PAGE)
    • Functional assays specific to the conjugated probe

Critical Parameters:

  • Maintain copper:ligand:reducing agent at approximately 1:1:5 for optimal catalysis with minimal oxidative damage
  • Include copper-only and ligand-only controls to confirm reaction specificity
  • For sensitive biomolecules, consider copper-chelating ligands (BTTAA, THPTA) to minimize denaturation
  • For in vivo applications, consider copper-free alternatives (SPAAC)

Safety Considerations and Stability Profiling

Reactivity and Decomposition Hazards

This compound presents specific safety considerations that must be addressed through appropriate handling protocols:

  • Azide-Specific Hazards: Organic azides, particularly low molecular weight alkyl azides, can be thermally unstable and may decompose violently when heated, subjected to shock, or exposed to strong acids. This behavior stems from the large positive enthalpy of formation of organic azides, which makes them potentially explosive when concentrated or purified. Small alkyl azides like this compound should never be distilled or heated without appropriate safety precautions and behind a safety shield. [5]

  • Incompatible Materials: Azide compounds can form highly explosive metal azides when in contact with certain metals including copper, lead, mercury, cadmium, zinc, and silver. This poses particular concern when using copper catalysts in click chemistry reactions following azide incorporation. While the copper concentrations used in CuAAC are typically low, precautions should be taken to prevent concentration of copper-azide mixtures. Additionally, this compound should never be used with dichloromethane solvent, as this combination can generate highly explosive diazidomethane. [5]

  • Acid Sensitivity: Exposure to acids can generate hydrazoic acid (HN₃), a highly toxic and volatile compound with significant explosion hazards. The pK_a of hydrazoic acid is 4.6, meaning that acidic conditions below this pH will promote HN₃ formation. All reactions involving this compound should be maintained at neutral or slightly basic pH, and acid treatment during workup should be strictly avoided. [5]

Safe Handling and Storage Protocols

Implementing rigorous safety protocols is essential when working with this compound:

  • Storage Conditions: Store this compound as dilute solutions in approved solvents at temperatures between 2-8°C. Clearly label containers with appropriate warnings including "Organic Azide - Potential Explosive Hazard" and "Thermally Sensitive." Never store large quantities of concentrated reagent, and implement a first-in-first-out inventory system to prevent prolonged storage. [5] [1]

  • Handling Procedures: Always work with small quantities (preferably ≤100 mg) behind a safety shield in a fume hood. Use plastic or coated spatulas instead of metal implements to prevent formation of explosive metal azides. When scaling up reactions, conduct appropriate hazard testing on small scales first and implement engineering controls suitable for the specific hazards identified. [5]

  • Waste Disposal: Dilute azide-containing waste streams extensively with water before disposal according to institutional guidelines for reactive compounds. Never concentrate azide-containing solutions or evaporate to dryness. Specific disposal protocols may include treatment with ceric ammonium nitrate or nitrous acid to degrade azide functionality before disposal. [5]

Troubleshooting and Optimization Guidelines

Common Technical Challenges

Successful implementation of this compound conjugation requires attention to several potential technical challenges:

  • Low Conjugation Efficiency: Incomplete biomolecule modification may result from suboptimal reaction conditions. Remedial actions include:

    • Verify solution pH is appropriately alkaline (pH 8.0-8.5) for thiol deprotonation
    • Increase reagent equivalents (up to 20-fold molar excess) while monitoring for nonspecific modification
    • Extend reaction time (up to 3 hours) or moderately increase temperature (up to 37°C)
    • Ensure the reagent stock solution is fresh and has been protected from light
  • Biomolecule Instability: Some biomolecules may denature or aggregate under modification conditions. Potential solutions include:

    • Reduce reaction temperature to 4°C and extend reaction time accordingly
    • Include stabilizing additives (e.g., sucrose, glycerol) in the reaction buffer
    • Screen alternative buffer systems to identify optimal compatibility
    • Conduct the modification in the presence of ligands or substrates that stabilize native structure
  • Incomplete Click Reaction: Poor efficiency in the secondary conjugation step may indicate several issues:

    • Verify azide incorporation through analytical methods before proceeding to click chemistry
    • Confirm copper catalyst activity and appropriate ligand pairing
    • Ensure the reducing agent is fresh and properly maintained the Cu(I) state
    • Screen alternative reaction conditions (time, temperature, catalyst loading)
Analytical Validation Methods

Rigorous analytical characterization ensures successful conjugation and maintains biomolecule integrity:

  • Azide Incorporation Quantification:

    • Indirect measurement via click reaction with excess fluorescent alkyne standard followed by fluorescence quantification
    • IR spectroscopy to detect characteristic azide absorption at ~2100 cm⁻¹
    • Mass spectrometric analysis to confirm expected mass addition (+112 Da for each azide installed)
  • Conjugate Functionality Assessment:

    • Biological activity assays specific to the modified biomolecule
    • Structural analysis (CD spectroscopy, thermal stability) to confirm proper folding
    • For antibodies: binding assays; for enzymes: activity measurements

Visual Workflows and Conceptual Diagrams

Bioconjugation Strategy Overview

The following diagram illustrates the sequential two-step modification process using this compound:

G Biomolecule Target Biomolecule (Protein, Nucleic Acid) Intermediate Azide-Functionalized Biomolecule Biomolecule->Intermediate Step 1: Nucleophilic Substitution Reagent This compound Reagent->Intermediate Br-group reacts with nucleophiles Final Labeled Bioconjugate Intermediate->Final Step 2: Click Chemistry (CuAAC or SPAAC) Probe Alkyne-Modified Probe (Fluorophore, Biotin, Drug) Probe->Final Azide-Alkyne Cycloaddition

Diagram 1: Two-Step Bioconjugation Strategy Using this compound - This workflow illustrates the sequential process of first installing azide handles onto biomolecules followed by click chemistry conjugation with alkyne-modified probes.

Click Chemistry Mechanism

The following diagram details the copper-catalyzed azide-alkyne cycloaddition mechanism used in the second conjugation step:

G Azide Azide-Functionalized Biomolecule Triazole 1,4-Disubstituted 1,2,3-Triazole Azide->Triazole Forms triazole linkage Alkyne Terminal Alkyne Probe Intermediate Copper Acetylide Intermediate Alkyne->Intermediate Coordinates with Cu(I) Copper Copper(I) Catalyst + Ligand Copper->Intermediate Catalyst Intermediate->Triazole Cycloaddition with Azide

Diagram 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism - This diagram illustrates the catalytic cycle whereby copper(I) coordinates with terminal alkynes to facilitate cycloaddition with azides, forming stable triazole linkages between biomolecules and probes.

Conclusion

This compound represents a valuable bifunctional tool in the bioconjugation toolbox, enabling efficient installation of azide handles onto diverse biomolecules for subsequent bioorthogonal functionalization. Its compact structure, orthogonal reactivity, and compatibility with physiological conditions make it particularly suitable for challenging biological applications where minimal perturbation is essential. The well-established click chemistry reactions available for azide functionalization provide researchers with multiple options for conjugation depending on their specific sensitivity requirements, with CuAAC offering maximum efficiency for in vitro applications and SPAAC providing copper-free alternatives for sensitive biological systems.

When implementing this compound in bioconjugation workflows, researchers must balance the clear synthetic advantages with appropriate safety protocols given the potential instability of organic azides. The reagent's particular value emerges in sequential modification strategies where biomolecules first receive azide handles under controlled conditions, followed by highly specific conjugation with alkyne-modified probes, drugs, or surfaces. This approach enables the creation of complex bioconjugates with precise stoichiometry and orientation, supporting advanced applications in targeted drug delivery, diagnostic probe development, and functional biomaterials engineering.

References

1-Azido-2-bromoethane fluorescent dye synthesis BDP R6G Azide

Author: Smolecule Technical Support Team. Date: February 2026

Commercially Available BDP R6G Building Blocks

While "1-Azido-2-bromoethane BDP R6G" is not listed, suppliers offer closely related BDP R6G dyes that can be used in conjugation protocols. The key is to find a molecule that has the fluorophore (BDP R6G) and a reactive azide group. The following table summarizes a directly relevant product.

Product Name Reactive Group CAS Number Molecular Weight Absorption/Emission Key Feature
BDP R6G DBCO [1] DBCO (Strained Alkyne) Not Provided 640.53 530 nm / 548 nm Reacts with azides via copper-free click chemistry.
BDP R6G carboxylic acid [2] Carboxylic Acid 174881-57-3 340.13 530 nm / 548 nm Can be activated for esterification or converted to other functional groups.

The BDP R6G DBCO is particularly useful. You can react it with any molecule containing an azide group. If your target is to create a linker with a specific bromo-azide alkane, you could first synthesize "this compound" separately and then conjugate it with the BDP R6G DBCO dye [1].

Experimental Insights for Azide-Functionalized Fluorophores

Although a direct protocol is not available, research demonstrates the synthesis of other azide-functionalized bromoaryl fluorescent dyes. The methodologies can serve as a reference for your work with different core structures.

One study details a multi-step synthesis to create azide-functionalized bromocarbaldehydes, which are used as precursors for fluorophores. The general workflow for one such compound (azide-functionalized para-bromobenzaldehyde) is summarized below [3].

G Synthesis of Azide-Functionalized Bromobenzaldehyde Start 4-Bromobenzaldehyde Step1 Condensation & Oxidation with 2-amino-2-methylpropan-1-ol / NBS Start->Step1 Step2 Directed Ortho-Metalation & Formylation TMPMgCl·LiCl / DMF Step1->Step2 Step3 Rapid Work-up & Reduction NaBH₄ Step2->Step3 Step4 Azide Formation DBU / Diphenylphosphoryl azide (DPPA) Step3->Step4 Step5 Oxazoline Deprotection N-methylation, reduction, acidic hydrolysis Step4->Step5 Product Azide-Functionalized para-Bromobenzaldehyde (3) Step5->Product

For a fluorene-based azide-functionalized bromoaldehyde, the synthetic route involved bromination, formylation, and functional group interconversion to introduce the azide, followed by deprotection [3]. After synthesis, these azide-functionalized molecules can be conjugated to alkynes via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form fluorescent triazole conjugates [3] [4].

Suggested Protocol Development Path

Given the available information, here is a recommended path to create your application notes:

  • Source the Fluorophore: Obtain BDP R6G DBCO [1] or BDP R6G carboxylic acid [2] as your starting material. The DBCO derivative provides the most straightforward path for "click" conjugation with an azide.
  • Synthesize the Azide Linker: Develop and optimize a separate, reliable synthesis for your desired linker, This compound. You must consult specialized organic synthesis resources for this specific compound.
  • Conjugation via Click Chemistry:
    • If using BDP R6G DBCO, it will react with your synthesized this compound in a copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction is typically carried out in an appropriate solvent (like DMSO or DMF) at room temperature or 37°C for several hours [1].
    • If using BDP R6G carboxylic acid, you would first need to activate the carboxylic acid group (e.g., using EDC/NHS) to conjugate it to an amine-containing molecule. This is a less direct path to your target structure [2].
  • Purification and Characterization: Plan for purification (e.g., by column chromatography or precipitation) and characterize the final product using techniques like `H NMR, HPLC-MS, and absorption/fluorescence spectroscopy.

Key Application Context

The effort to create such a molecule is driven by its utility in biomedical research. Azide-functionalized dyes are prized for bioorthogonal chemistry, allowing for specific labeling of biomolecules in live cells without interfering with native biochemical processes [5] [4]. The BDP R6G fluorophore is an excellent choice due to its high brightness and photostability, which are critical for advanced applications like super-resolution imaging, drug delivery tracking, and the development of biosensors [6] [7] [8].

References

Synthesis of 1-Azido-2-bromoethane: FAQ & Troubleshooting Guide

Author: Smolecule Technical Support Team. Date: February 2026

This guide addresses common issues and proven methods for synthesizing and handling 1-Azido-2-bromoethane, a thermally sensitive alkyl azide.

Q1: What is the most direct synthesis method for this compound, and what are the critical control parameters?

The most common and direct method is the nucleophilic substitution (SN2) of 1,2-dibromoethane with sodium azide (NaN₃) [1]. The success of this reaction hinges on controlling temperature and choosing the right solvent to compete with a major decomposition pathway—the E2 β-elimination reaction that produces olefins and other byproducts [1].

The table below summarizes the standard method and key optimized conditions:

Factor Standard Condition Optimized Condition & Rationale
Reaction Type Nucleophilic substitution (SN2) [1] SN2 mechanism is favored at the primary carbon [2] [1].
Reagents 1,2-dibromoethane + Sodium Azide (NaN₃) [1] Use freshly opened, high-purity NaN₃ to avoid moisture contamination.
Solvent Dimethylformamide (DMF) [1] Alternative: Aqueous system with a phase-transfer catalyst (e.g., Tetrabutylammonium bromide). This facilitates azide incorporation and reduces side reactions [1].
Temperature Not specified in basic method Critical: Maintain at or below 25°C. Yields of 85-90% are achievable at 25°C, while temperatures above 50°C lead to significant degradation [1].
Key Monitoring - Monitor reaction progress with TLC or IR spectroscopy (watch for the characteristic azide peak).

Q2: Why does my product mixture contain olefins and amino compounds instead of the desired product?

This is a recognized side reaction. When treated with a base or under elevated temperature, your starting material or product can undergo E2-type β-elimination [1]. This reaction produces an olefin as a primary byproduct. Furthermore, the azido group itself can decompose or be reduced in situ, leading to the formation of amino compounds that further complicate the mixture [1].

Troubleshooting Steps:

  • Review Reagent Quality: Ensure your 1,2-dibromoethane is pure and has not degraded.
  • Strict Temperature Control: Confirm your reaction vessel is maintained below 25°C. Use an ice bath or cryostat if necessary.
  • Avoid Strong Bases: The reaction does not require a strong base to proceed. Check that your sodium azide or solvent is not contaminated with basic impurities.

Q3: The literature warns about the hazards of azide chemistry. Are there safer modern approaches?

Yes, recent advances in continuous flow chemistry significantly improve the safety profile of reactions involving unstable azide intermediates like bromine azide (BrN₃), which is related to this synthesis [3].

While traditionally avoided due to high explosiveness, bromine azide can be used safely in a continuous flow photoreactor [3]. This method generates the intermediate in situ and immediately consumes it, preventing dangerous accumulation. One protocol achieved a 94% yield in the bromoazidation of styrene with a residence time of under 2 minutes [3]. Although not directly for this compound, this technology showcases a much safer pathway for handling such sensitive reagents.

Experimental Workflow for Synthesis

The following diagram outlines the core synthesis pathway and the critical competing reaction you need to manage.

Start Reaction Setup 1,2-dibromoethane + NaN₃ SN2 Sₙ2 Reaction Path Controlled Conditions Start->SN2 Low Temp (<25°C) Polar Aprotic Solvent E2 E2 Elimination Path Decomposition Start->E2 High Temp (>50°C) Basic Impurities Product Desired Product This compound SN2->Product Byproduct Byproducts Olefins, Amino compounds E2->Byproduct

References

purification methods 1-Azido-2-bromoethane distillation extraction

Author: Smolecule Technical Support Team. Date: February 2026

Basic Chemical Properties & Handling

The table below summarizes the key physical properties of 1-Azido-2-bromoethane as reported in the search results [1] [2].

Property Value / Description
CAS Number 19263-22-0
Molecular Formula C2H4BrN3
Molecular Weight 149.98 g/mol
Appearance Light yellow to yellow liquid
Recommended Storage -20°C

Critical Safety Notice

Heed this warning before any experimental work. Organic azides are thermally unstable and can decompose violently [3]. The search results emphasize that procedures involving azide compounds must be performed behind a safety shield [4]. You must consult your institution's specific safety manuals and standard operating procedures (SOPs) for handling energetic materials before attempting any purification.

General Purification Workflow

The following diagram outlines a logical, safety-oriented workflow for approaching the purification of this compound, based on general principles of organic synthesis and the properties noted in the search results.

Start Start: Crude this compound Step1 Step 1: Initial Liquid-Liquid Extraction (To remove water-soluble impurities) Start->Step1 Check1 Is the organic layer clean and separated? Step1->Check1 Step2 Step 2: Drying with MgSO₄ or Na₂SO₄ Check2 Is the solution clear and dry? Step2->Check2 Step3 Step 3: Preliminary Solvent Removal (Rotary Evaporator, Low Temp/Pressure) Step4 Step 4: Purification by Distillation (Behind Safety Shield, Under Reduced Pressure) Step3->Step4 Step5 Step 5: Storage & Documentation (Store at -20°C, protected from light) Step4->Step5 Check1->Step1 No Check1->Step2 Yes Check2->Step2 No Check2->Step3 Yes

FAQs & Troubleshooting Guide

Question / Issue Possible Cause & Solution

| The compound decomposes or darkens during heating. | Cause: Excessive heat or thermal stress. Azides are shock and heat-sensitive. Solution: Always use reduced pressure to lower the boiling point. Conduct distillation behind a safety shield and keep the bath temperature as low as possible [4]. | | Low yield after purification. | Cause: Decomposition during the process, or loss of material due to the compound's volatility. Solution: Ensure strict temperature control. When using a rotary evaporator for solvent removal, use a low-temperature water bath (e.g., 25°C) and be cautious of bumping [4]. | | How should I store the purified product? | Store the purified compound at -20°C as recommended by suppliers [1]. Keep it in a tightly sealed container, protected from light, and clearly labeled with its hazardous nature. | | The crude mixture contains acidic impurities. | Solution: Perform a liquid-liquid extraction with a mild base (e.g., saturated sodium bicarbonate solution) with extreme caution, followed by a wash with brine and drying over magnesium sulfate (MgSO₄) [4]. |

References

preventing azide degradation during storage 1-Azido-2-bromoethane

Author: Smolecule Technical Support Team. Date: February 2026

Preventing Azide Degradation: A Troubleshooting Guide

Here are answers to common questions and issues you might encounter when storing 1-Azido-2-bromoethane.

FAQ 1: What are the primary factors that cause this compound to degrade? The stability of your this compound sample is primarily threatened by heat, prolonged storage in solution, and acidic conditions.

  • Heat: While some pure, small-molecule azides like 1-azido-1,1,2,2-tetrafluoroethane have been shown to be thermally stable even at 150°C for 8 hours, this does not guarantee the same stability for this compound or its solutions [1]. Always assume heat is a risk factor.
  • Solution Storage: Azides can slowly decompose in solution over time. It is recommended to prepare solutions fresh when possible and avoid long-term storage.
  • Acidity: Under acidic conditions, the azide anion (N₃⁻) can convert to volatile and toxic hydrazoic acid (HN₃), which can be lost from solution and lead to a decrease in concentration [2].

FAQ 2: How can I stabilize this compound in solution for short-term storage? For short-term storage (days to a few weeks), follow these protocols:

  • Solvent Choice: Use anhydrous, aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF). Research has successfully stored a 0.5 M solution of a related azide in THF without issues [1].
  • Temperature: Store the solution in a refrigerator (around 4°C). Kinetic studies show that lowering the storage temperature from 20°C to 0°C can significantly extend the half-life of azide ions [2].
  • Atmosphere: Keep the container tightly sealed to prevent the escape of hydrazoic acid and the ingress of moisture.

FAQ 3: Is there a way to chemically stabilize azide-containing samples for long-term storage? Yes, for long-term storage, especially of biological samples containing azide ions, a chemical stabilizer can be highly effective. The following method, developed for biological fluids, can be adapted for certain experimental samples:

  • Stabilizing Mixture: Use a mixture of sodium tetraborate (borax) and sodium fluoride in a 3:1 weight ratio [2].
  • Procedure: Add this powder mixture directly to your sample tube before introducing the sample containing this compound or its reaction products. This combination has been proven to effectively stabilize azide concentrations in complex matrices for up to 91 days at 4°C [2].

FAQ 4: What is the safest way to handle this compound given its potential instability?

  • Small Scales: Always work with small quantities.
  • Solution Testing: Before working with any stored solution, especially if old, check for stability. The Koenen test (sensitivity to heat) and fall-hammer test (sensitivity to impact) can be used, and a solution of a related azide in THF (0.5 M) gave negative results in both, indicating it was safe to handle under laboratory conditions [1].
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and nitrile gloves. Work in a certified fume hood to avoid inhalation exposure [2].
  • Dedicated Area: Use a dedicated, clean area or containment tray to prevent contamination.

Stability Data & Storage Conditions

The table below summarizes key stability data and recommended storage conditions derived from the literature.

Factor Quantitative Data & Observations Recommended Storage Protocol for this compound
Thermal Stability A related fluorinated azide showed no decomposition at 150°C for 8h in a sealed NMR tube [1]. Pure compound: Store at -20°C or lower. Solutions: Store at 4°C. Never expose to excessive heat.
Storage Matrix Azide ion half-life in biological fluid: ~4.5 days at 20°C, extended to ~12 days at 0°C [2]. Use chemical stabilizers (Borax:NaF 3:1) for long-term storage of complex samples [2]. For standard solutions, use anhydrous, aprotic solvents.
Sensitivity A 0.5 M THF solution of a related azide was insensitive to impact in a fall-hammer test [1]. Handle solutions with care. Can be considered safe for lab-scale use under controlled conditions. Avoid shock, friction, and rapid heating.

Experimental Protocol: Stabilizing Samples for Long-Term Storage

This protocol is adapted from a method proven to stabilize azide in biological fluids for forensic analysis [2].

Objective: To stabilize experimental samples containing this compound or its metabolic/degradation products (azide ions) for up to 91 days.

Materials:

  • Sodium tetraborate (Borax), anhydrous
  • Sodium Fluoride (NaF)
  • Analytical balance
  • Mortar and pestle
  • Sample vials (e.g., 2 mL cryovials)
  • (Optional) Biological or experimental sample

Procedure:

  • Prepare Stabilizing Powder: Weigh out sodium tetraborate (borax) and sodium fluoride in a 3:1 weight ratio. For example, use 300 mg of borax and 100 mg of NaF.
  • Homogenize: Use a mortar and pestle to gently grind and mix the powders into a homogeneous mixture.
  • Load Vials: Add the powder mixture to your clean, empty sample storage vials. Approximately 50-100 mg of mixture per 1 mL of sample volume is sufficient.
  • Add Sample: Introduce your experimental sample containing the azide species into the vial. Cap the vial tightly and invert several times to ensure the powder dissolves/disperses.
  • Storage: Store the prepared samples in a refrigerator (4°C).

Validation: This method was validated over 91 days, showing effective stabilization of azide concentration in various biological fluids stored at 4°C [2].

Workflow: Managing Azide Stability

The diagram below outlines the decision-making process for storing and handling this compound based on the provided guidelines.

Start Start: Handle this compound Q1 Planning long-term storage (> 1 week) in a complex matrix? Start->Q1 Q2 Is the compound in a solution or pure form? Q1->Q2 No Act1 Use Borax/NaF (3:1) stabilizer Store at 4°C Q1->Act1 Yes Act2 Store PURE compound at -20°C or below Q2->Act2 Pure form Act3 Store SOLUTION in anhydrous aprotic solvent at 4°C Q2->Act3 In solution Warn Always work in a fume hood. Avoid heat, acids, and shock. Act1->Warn Act2->Warn Act3->Warn

References

optimizing yield 1-Azido-2-bromoethane nucleophilic azidation

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions & Troubleshooting

Here are answers to common challenges researchers face when synthesizing 1-Azido-2-bromoethane.

Question Issue & Solution

| Low Yield | Issue: Decomposition of the azido product due to excessive heat. Side reactions like elimination can compete with substitution. Solution: Strictly control the reaction temperature. Studies show optimal conversion at 25°C; temperatures above 50°C lead to significant degradation [1]. | | Reaction Rate / Incomplete Conversion | Issue: The intermediate biazide is not fully consumed, leading to byproducts and lower yield of the desired compound [2]. Solution: For one-pot systems, adding the ligand TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) can dramatically enhance the rate of the subsequent "click" step, ensuring full conversion [2]. | | Safety Concerns Handling Azides | Issue: Organic azides can be unstable and potentially explosive [2]. Solution: Avoid isolating the intermediate biazide. Use a one-pot procedure where the azide is generated in situ and immediately consumed in the next reaction step, minimizing handling [2]. |

Detailed Experimental Protocol: Nucleophilic Azidation

This section provides a core methodology for the synthesis of this compound, adaptable for various scales.

  • Objective: To synthesize this compound from 1,2-dibromoethane via a nucleophilic substitution (SN2) reaction [1].
  • Principle: The azide ion (N₃⁻) acts as a nucleophile, displacing a bromide ion from a primary carbon center in a concerted backside attack. The primary alkyl structure minimizes steric hindrance, favoring the SN2 pathway [1].
Materials & Setup
  • Reagents: 1,2-Dibromoethane, Sodium Azide (NaN₃), solvent (Dimethylformamide, DMF, or a water system with a phase-transfer catalyst like Tetrabutylammonium bromide, TBAB) [1].
  • Equipment: Round-bottom flask, magnetic stirrer, heating mantle, thermometer, separatory funnel.
  • Safety: Perform all operations in a fume hood. Wear appropriate PPE (safety glasses, gloves, lab coat). Sodium azide is highly toxic—avoid inhalation, ingestion, or skin contact.
Step-by-Step Procedure
  • Reaction: In a round-bottom flask, add 1,2-dibromoethane (1.0 equiv) and sodium azide (1.1-1.5 equiv) in a polar aprotic solvent like DMF [1]. If using an aqueous system, add a phase-transfer catalyst (e.g., TBAB) [1].
  • Temperature Control: Stir the reaction mixture at 25°C. Crucially, avoid temperatures above 50°C to prevent decomposition of the azido product [1].
  • Monitoring: Monitor the reaction progress by TLC or other analytical methods until completion.
  • Work-up: Once the reaction is complete, add water to the mixture and extract the aqueous layer with an organic solvent (e.g., dichloromethane or diethyl ether).
  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product this compound using techniques like distillation or column chromatography.

Experimental Workflow & Troubleshooting Logic

The diagrams below outline the synthesis procedure and a systematic approach to resolving common issues.

workflow Start Start Reaction Step1 Add 1,2-Dibromoethane, NaN₃, Solvent Start->Step1 Step2 Stir at 25°C (Do not exceed 50°C) Step1->Step2 Step3 Monitor reaction (TLC) Step2->Step3 Step4 Work-up and Purification Step3->Step4 End Isolate Pure This compound Step4->End

Diagram 1: Experimental workflow for synthesizing this compound.

troubleshooting Problem Low Yield or Poor Conversion Q1 Is temperature > 50°C? Problem->Q1 A1 Lower temp to 25°C (Prevents decomposition) Q1->A1 Yes Q2 Is this a one-pot reaction system? Q1->Q2 No A2 Add ligand TBTA (Improves conversion rate) Q2->A2 Yes

Diagram 2: A logic flow for diagnosing and solving common experimental problems.

Key Optimization Parameters Table

For your research and documentation, the following quantitative data summarizes critical parameters for optimizing this reaction.

Parameter Optimal Condition Effect & Rationale
Temperature 25°C Maximizes yield (85-90% conversion); higher temps (>50°C) cause significant degradation [1].
Solvent System Polar Aprotic (e.g., DMF) or H₂O/PTC Facilitates azide incorporation and minimizes side reactions [1].
Mechanism SN2 Primary carbon center allows efficient backside attack; rate is proportional to conc. of both nucleophile and substrate [1].

References

Elimination Reactions and Side Products of 1-Azido-2-bromoethane

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: What are the common side products in elimination reactions involving 1-Azido-2-bromoethane?

This compound can undergo competing elimination pathways, leading to a mixture of products. The primary challenge is the potential for E2-type β-elimination, which can produce an alkene. However, the specific outcome can vary significantly based on the structure of the azido bromide and the reaction conditions [1].

  • For Activated Substrates: In specifically activated systems, such as 1,2-diphenyl-1-azido-2-bromoethane, treatment with a reagent like sodium hydrogentelluride (NaTeH) can lead to a clean E2-type β-elimination, giving the corresponding olefin as the sole product [1].
  • For Ordinary Substrates: With simpler substrates like this compound, elimination reactions tend to be less selective. Under similar basic conditions, these reactions often afford complicated mixtures that can include both the desired olefin and various amino compounds, among other products [1].

The following table summarizes the potential outcomes:

Reactant Type Conditions Major Side Product(s) Notes
Activated α-azido bromide (e.g., 1,2-diphenyl derivative) Sodium hydrogentelluride (NaTeH), Ethanol, Room Temperature Corresponding Olefin Can be the sole product via E2 elimination [1].
Ordinary α-azido bromide (e.g., this compound) Basic conditions Complex mixture containing olefins and amino compounds Lack of selectivity; competing reactions occur [1].

Troubleshooting Guide for Minimizing Side Products

FAQ: How can I suppress unwanted side products during my experiment?

The key to controlling the reaction lies in managing the two major competing pathways: elimination versus substitution or decomposition. The following diagram illustrates the core logical relationship between your experimental goals and the critical parameters you must control.

G Goal Goal: Minimize Elimination Side Products Param1 Control Temperature Goal->Param1 Param2 Avoid Strong Bases Goal->Param2 Param3 Optimize Solvent Polarity Goal->Param3 Param4 Prevent Azide Decomposition Goal->Param4 SubGoal1 Prevent E2 Elimination Pathway Param1->SubGoal1 Low Temperature Param2->SubGoal1 Use Mild Bases Param3->SubGoal1 Aprotic vs. Protic SubGoal2 Maintain Azide Group Integrity Param4->SubGoal2 Avoid Heat, Light, Shock

Critical Experimental Parameters to Optimize:

  • Temperature Control: The azido group (-N₃) is thermally sensitive. Strictly avoid elevated temperatures to prevent violent exothermic decomposition. For synthesis, some protocols for related compounds are optimized at or below room temperature (25°C); higher temperatures (e.g., >50°C) lead to significant degradation [1].
  • Base Selection and Strength: Elimination is promoted by strong bases. If your target reaction is not an elimination, use mild or non-basic conditions. Note that the azide anion itself is a strong nucleophile but a weak base, which favors substitution over elimination in primary halides like this compound [1] [2].
  • Solvent Effects: The polarity and protic/aprotic nature of the solvent can influence the reaction pathway. Polar aprotic solvents (like DMF) may favor SN2 substitution, potentially outcompeting the elimination pathway.
  • Handling and Storage: Always store this compound at -20°C as recommended by suppliers [3]. Organic azides in general can be explosive; handle with extreme care, use appropriate shielding, and consult all relevant safety data (MSDS) before use [4].

Safety and Handling Protocols

FAQ: What are the critical safety precautions for working with this compound?

Given the dual hazards of the alkyl bromide and the organic azide group, stringent safety measures are non-negotiable.

  • General Instability: Organic azides are known for their high reactivity and can be explosive [1].
  • Thermal Stability Testing: While a related fluorinated azidoethane was shown to be thermally stable at 150°C, this does not guarantee the stability of this compound. Always assume thermal and shock sensitivity unless proven otherwise for your specific compound and batch [5].
  • Mandatory Protocols:
    • Consult MSDS: Before starting any experiment, consult the Material Safety Data Sheet for all reagents [4].
    • Use Shielding: Always perform reactions behind a blast shield or in a fume hood with the sash closed.
    • Avoid Heat and Friction: Do not concentrate solutions to dryness by heating or evaporate them without a careful risk assessment. Avoid using metal spatulas that could cause friction.

References

temperature control 1-Azido-2-bromoethane reactions heat sensitivity

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Thermal Hazards

Organic azides, like the one you are working with, are generally considered thermally sensitive and can decompose exothermically. The table below summarizes the stability information for your target compound and its close relative.

Compound Thermal Stability Characteristics Decomposition Products / Outcomes
1-Azido-2-bromoethane (General Class) Generally heat-sensitive; can undergo exothermic decomposition. Can lose N₂ to form imine intermediates, which may further react [1].
1-Azido-2-bromo-1,1,2,2-tetrafluoroethane [2] Synthesized on a multigram scale, indicating a manageable level of stability for handling [2]. Used in cycloadditions (e.g., to form triazoles) and other transformations without reported thermal incidents [2].

Safe Handling and Temperature Control Protocol

Based on the general principles of azide chemistry and the demonstrated procedures for similar compounds, the following protocol is recommended.

General Handling Principles
  • Small Scales: Initially, conduct all reactions on a small scale (≤1 gram) to mitigate risks.
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, chemical-resistant gloves, and work within a fume hood.
  • Engineering Controls: Use secondary containment (e.g., a tray) and perform manipulations behind a safety shield, especially when heating or cooling.
Recommended Temperature Ranges

The following table provides a conservative framework for temperature control based on successful literature examples:

Experimental Stage Recommended Temperature Rationale & Evidence
Synthesis Follow specific literature procedures. The synthesis of the tetrafluoro analog was successfully performed on a multigram scale, though the exact temperature was not specified [2].
Purification & Storage ≤ 0°C (Ice-bath) or as low as practically possible. Prevents slow decomposition and buildup of pressure; α-azido ketones are often stored at low temperatures [1].
Downstream Reactions (e.g., CuAAC) Room Temperature (20-25°C) The fluorinated analog was successfully used in Cu-catalyzed azide-alkyne cycloadditions (CuAAC) at room temperature [2]. A similar protocol for sulfonyl fluoride-triazoles also proceeds efficiently at room temperature [3].
Experimental Workflow for Safe Handling

The diagram below outlines a logical workflow for safely handling this compound from synthesis to disposal.

Start Start: Plan Experiment Synth Synthesis Start->Synth  Use small scale  (≤1 gram) Purif Purification Synth->Purif  Follow specific  literature protocol Store Storage Purif->Store  Maintain ≤ 0°C Downstream Downstream Reaction Store->Downstream  Use RT for CuAAC  or other reactions Dispose Safe Disposal Downstream->Dispose  Quench azide groups  before disposal

Frequently Asked Questions (FAQ)

Q1: What is the biggest thermal risk when working with this compound? The primary risk is an exothermic decomposition reaction, which can be triggered by excessive heat, shock, or friction. This decomposition can release a large amount of gas (nitrogen) very rapidly, leading to a pressure buildup and potential explosion or rupture of the reaction vessel.

Q2: Can I concentrate this compound on a rotary evaporator? This is a high-risk operation and should be approached with extreme caution. If absolutely necessary, use a cold trap and a diaphragm pump (not an oil pump to avoid contamination and risk), keep the water bath temperature below 30°C, and do not evaporate to complete dryness. Always consult specific literature first and perform an initial test on a very small scale (e.g., < 50 mg) behind a safety shield.

Q3: I don't have access to a cold room. How can I store it safely? Storage in a regular laboratory freezer (approx. -20°C) is a suitable and common alternative. Ensure the container is clearly labeled, tightly sealed, and placed in a secondary container to contain any potential leaks.

Q4: The procedure for a similar compound was done at room temperature. Can I assume mine is equally safe? No. Always assume your specific azide compound is heat- and shock-sensitive unless proven otherwise. Small changes in structure (e.g., replacing fluorine with hydrogen) can significantly alter energy content and stability. Use literature data as a guide, but always start with conservative, small-scale tests.

Critical Troubleshooting Guide

Observation Potential Cause Immediate Action & Solution

| Unexpected color change (e.g., to dark brown) or gas evolution in flask. | Onset of decomposition. | 1. IMMEDIATELY remove heat source (if applied). 2. Cool the reaction vessel in an ice-water bath. 3. Evacuate the area and allow it to cool for several hours behind a shield. | | Reaction rate is too slow at room temperature. | Inherent low reactivity of substrates. | Do not increase temperature. Instead, consider screening catalysts (e.g., different Cu(I) sources for click chemistry [3]) or allowing a longer reaction time (e.g., 24-48 hours). | | Formation of unexpected byproducts. | Possible decomposition of the azide or side reactions of the imine intermediate formed upon N₂ loss [1]. | Ensure the reaction is protected from light. Monitor by TLC or LC-MS. Optimize by further lowering the reaction temperature and ensuring an inert atmosphere. |

References

solvent selection 1-Azido-2-bromoethane SN2 reactions

Author: Smolecule Technical Support Team. Date: February 2026

Solvent Selection Guide

For your FAQ, you can structure the core information on solvent choice as follows:

Solvent Type Recommended Solvents Rationale Example Use Case
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN) [1] [2] Solvates cations but not anions, leaving the azide nucleophile "naked" and highly reactive [3]. Standard, high-yielding synthesis of 1-Azido-2-bromoethane from 1,2-dibromoethane [1].
Aqueous Systems Water with a phase-transfer catalyst (e.g., Tetrabutylammonium bromide, TBAB) [1] Catalyst helps bring the ionic azide nucleophile into organic phase for reaction [1]. Useful for facilitating the reaction while minimizing side reactions [1].
Solvents to Avoid Dichloromethane (DCM/CH₂Cl₂) [2] Can lead to the formation of highly explosive diazidomethane [2]. Avoid in all procedures with sodium or potassium azide [2].

Experimental Protocol: Synthesis of this compound

Here is a detailed methodology you can adapt for a troubleshooting guide. This procedure is adapted from general synthesis methods for alkyl azides [1] [2].

Title: Standard Synthesis of this compound via SN2 Reaction

Objective: To prepare this compound from 1,2-dibromoethane using sodium azide (NaN₃) in a polar aprotic solvent.

Materials:

  • Reactants: 1,2-Dibromoethane, sodium azide (NaN₃) or potassium azide (KN₃).
  • Solvent: A polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile).
  • Equipment: Round-bottom flask, stirrer, heating mantle, blast shield (for scale-up), standard workup and purification apparatus.

Hazard and Safety Notes:

  • AZIDE SALTS (NaN₃, KN₃) ARE POTENTIALLY EXPLOSIVE when heated, subjected to shock, or exposed to strong acids [2].
  • Always use dilute solutions and work behind a blast shield for preparative-scale reactions [2].
  • NEVER use dichloromethane (DCM) as a solvent with azide salts, as this can form the highly explosive diazidomethane [2].

Procedure:

  • Reaction Setup: In a suitably sized flask equipped for stirring, dissolve the azide salt (e.g., NaN₃) in the chosen polar aprotic solvent [2].
  • Nucleophilic Substitution: Add 1,2-dibromoethane to the reaction mixture. The reaction proceeds via an SN2 mechanism, where the azide ion displaces one bromide leaving group [1].
  • Temperature Control: Stir the reaction mixture at a controlled temperature, typically around 25°C. Avoid excessive heat (e.g., above 50°C), as this can promote decomposition of the azido product [1].
  • Reaction Monitoring: Monitor the reaction until completion (85-90% conversion can be expected under optimized conditions) [1].
  • Work-up and Isolation: Upon completion, work up the reaction mixture to isolate the product, this compound. The specific workup steps (e.g., quenching, extraction, washing) will depend on the solvent used.
  • Purification: Purify the crude product using standard techniques (e.g., distillation) to obtain the final compound.

The workflow for this synthesis can be summarized as follows:

G start Start Reaction Setup solvent Dissolve NaN₃ in Polar Aprotic Solvent start->solvent add Add 1,2-Dibromoethane solvent->add control Stir at ~25°C (Avoid >50°C) add->control monitor Monitor Reaction (Expect 85-90% conversion) control->monitor workup Work-up and Isolate Product monitor->workup purify Purify Product workup->purify end This compound purify->end

Troubleshooting Common Issues

Problem Possible Cause Solution
Low Yield / Slow Reaction Use of protic solvent (e.g., water, ethanol) solvating the nucleophile [3]. Switch to a recommended polar aprotic solvent (DMF, DMSO, MeCN) [1] [2].
Temperature too low. Slightly increase temperature, but keep below 50°C to avoid decomposition [1].
Steric hindrance from a non-primary carbon substrate [3] [4]. Confirm the electrophile is a primary alkyl halide. SN2 rates: Methyl > Primary > Secondary [4].
Formation of Side Products Excessive reaction temperature [1]. Implement stricter temperature control.
Presence of a strong, bulky base promoting E2 elimination over substitution [3]. Ensure reaction conditions are appropriate for SN2 (good nucleophile, not a strong base).
Safety Hazard Use of dichloromethane (DCM) as solvent [2]. Immediately discontinue and switch to a safe solvent. Never use DCM with azides.

Additional Context and Applications

For a more comprehensive knowledge base, you could include these points:

  • Mechanism Insight: The reaction proceeds through a concerted SN2 mechanism with a backside attack, leading to inversion of configuration at the carbon center [4]. For this compound, the primary carbon is ideal for this mechanism [3].
  • Downstream Application: The product, this compound, is a versatile intermediate. The azide group can be easily reduced (e.g., with LiAlH₄ or catalytic hydrogenation) to a primary amine, providing a superior route to amines without over-alkylation [2].

References

Troubleshooting Guide: Low Conversion in 1-Azido-2-bromoethane Cycloadditions

Author: Smolecule Technical Support Team. Date: February 2026

Potential Issue Underlying Cause & Evidence Recommended Solution
Competing SN2 Reaction Bromo group is a good leaving group; strong nucleophiles (e.g., in CuAAC catalyst system) can displace it, leading to di-azido byproducts [1] [2]. Use weaker bases and non-nucleophilic bases in catalyst system; avoid strong nucleophiles that promote elimination [2].
Thermal Decomposition Alkyl azides are thermally sensitive; decomposition occurs at elevated temperatures, reducing azide availability [1]. Strictly control temperature; conduct reactions at or below room temperature; avoid heating [1].
Poor Catalyst Activation Inefficient Cu(I) catalyst generation leads to slow cycloaddition, allowing side reactions to compete [3] [4]. Ensure proper Cu(I) source (e.g., CuBr with appropriate ligand) or robust in situ reduction of Cu(II) with sodium ascorbate [3] [4].
Incompatible Solvents Polar protic solvents (e.g., water, ethanol) can solvate nucleophiles, reducing reactivity and potentially promoting decomposition [2]. Use polar aprotic solvents like DMF, DMSO, or acetonitrile to enhance reaction rate and stabilize reactants [2].

A Robust Experimental Protocol for Cycloaddition

Based on the troubleshooting points, here is a detailed methodology designed to maximize conversion while minimizing side reactions. The following workflow outlines the key optimization steps.

Start Start: Reaction Setup S1 1. Dissolve 1-Azido-2-bromoethane and alkyne in dry DMF Start->S1 S2 2. Add Copper(I) Catalyst (e.g., CuBr/ligand or CuSO4 + Sodium Ascorbate) S1->S2 S3 3. Reaction under Mild Conditions Stir at Room Temperature or below S2->S3 S4 4. Monitor Reaction Progress by TLC or LC-MS S3->S4 End End: Purify Product S4->End

Key Considerations for the Protocol:

  • Catalyst System: For the most reliable results, use a pre-formed Cu(I) complex (e.g., CuBr with a nitrogen-based ligand like TBTA) to ensure a high concentration of the active catalyst [3] [4]. A cheaper but still effective alternative is the common CuSO₄/sodium ascorbate system, where sodium ascorbate cleanly reduces Cu(II) to the active Cu(I) state [4].
  • Solvent and Temperature: Using a polar aprotic solvent like DMF or DMSO is recommended to support the SN2 pathway of the cycloaddition without promoting side reactions [2]. The reaction should be maintained at room temperature or below to prevent the thermal decomposition of the azide [1].
  • Monitoring: Closely monitor the reaction using TLC or LC-MS. The consumption of the starting azide and the appearance of the triazole product should be observed without significant formation of unknown byproducts.

Key Takeaways for Success

To summarize, the most critical factors for successful high-conversion cycloadditions with this compound are:

  • Mitigating Bromine Reactivity: Design your reaction to avoid strong nucleophiles that can attack the bromoethane carbon.
  • Preserving the Azide: Keep the reaction cool to prevent thermal decomposition of the azide group.
  • Optimizing the Catalyst: Use a well-defined Cu(I) catalyst system in a polar aprotic solvent to drive the cycloaddition efficiently.

References

safe disposal methods 1-Azido-2-bromoethane waste

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Safe Disposal of 1-Azido-2-Bromoethane

Q1: What are the primary hazards associated with this compound? The molecular formula of this compound is C₂H₄BrN₃, containing both an azide functional group and a bromine substituent [1]. While a specific safety data sheet is not available in the search results, the hazards can be inferred from its structure and general azide chemistry:

  • Toxicity: Azide compounds, such as sodium azide, are extremely toxic. Ingestion of very small amounts can be fatal [2].
  • Reactivity: Azides can decompose violently when heated to around 275°C or upon contact with heavy metals (like copper or lead), forming explosive metal azides [2]. They also react violently with strong acids, forming a toxic and pungent hydrazoic acid gas [2].
  • Incompatibilities: Avoid contact with metals, strong acids, bromine, and dimethyl sulfate [2].

Q2: How should this compound waste be classified and segregated? You must manage this compound waste as a hazardous waste due to its characteristics. The following table summarizes its likely EPA hazardous waste codes based on its properties [3]:

Hazardous Waste Code Characteristic Rationale for this compound
D001 Ignitability Organic liquid with potential flammability [3].
D003 Reactivity Contains an azide group; instability and potential for violent change or toxic gas generation [3].

For segregation, this waste should be collected separately in a dedicated, compatible container (e.g., glass or certain plastics) and must be kept away from acids, metals, and other incompatible materials [2] [4]. It should be categorized with other reactive chemicals [4].

Q3: What are the critical steps for safe disposal of this compound? Never work alone and always obtain pre-approval from your Principal Investigator before starting disposal activities [2]. The following workflow outlines the key stages for safe disposal from the laboratory to final disposal.

G cluster_packaging label Disposal Workflow for this compound Waste start Pre-Work: Obtain PI Approval & Review HCP step1 1. Segregate Waste (Dedicated container, no metals) start->step1 step2 2. Package Safely (Leak-proof, compatible container) step1->step2 step3 3. Label Clearly ('Hazardous Waste', contents, hazards) step2->step3 p1 Cap must seal tightly (No tape/parafilm) p2 Inspect for leaks and damage p3 Keep volume below 55-gallon limit step4 4. Store Securely (Dry, cool, ventilated area) step3->step4 step5 5. Request Pick-up (Contact EHSO/Expert) step4->step5 end Professional Disposal by EHSO/Vendor step5->end

Q4: What are the most common errors to avoid during disposal?

  • NEVER pour down the drain. Azides can form explosive heavy metal azides (e.g., lead or copper azide) in plumbing systems [2].
  • NEVER use metal containers or utensils for collection or handling, and do not store waste on metal shelves to prevent formation of shock-sensitive metal azides [2].
  • NEVER evaporate solvent or dispose of waste as regular trash. This is illegal and highly dangerous [2] [4].
  • Do not use makeshift covers. Container lids must seal properly; funnels must be removed and the lid closed between waste additions [4].

Q5: Who should I contact for disposal at my institution?

  • Coordinate all disposal through your institution's Environmental Health and Safety Office (EHSO) or equivalent department [4]. They are responsible for coordinating pick-up and disposal with licensed hazardous waste management vendors.
  • Do not attempt to treat or neutralize this waste yourself unless you are specifically trained and operating under an approved Hazard Control Plan (HCP) [2].

Key Safety Reminders

  • Hazard Control Plan (HCP): Researchers working with highly toxic materials like sodium azide (and by extension, organic azides) must complete a pre-approved HCP before beginning work [2].
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name (this compound), and the major hazards (e.g., Toxic, Reactive) [4].
  • Volume Limits: Laboratories are generally allowed to accumulate no more than 55 gallons of hazardous waste. Be proactive in requesting waste pick-up [4].

References

1-Azido-2-bromoethane vs 1-Azido-2-chloroethane reactivity

Author: Smolecule Technical Support Team. Date: February 2026

Theoretical Reactivity Comparison

Feature 1-Azido-2-bromoethane 1-Azido-2-chloroethane
Leaving Group (X) Bromide (Br⁻) Chloride (Cl⁻)
C-X Bond Strength Weaker [1] Stronger [1]
Expected SN2 Rate Faster Slower
Theoretical Reactivity Higher Lower

Reaction Mechanisms and Pathways

The reactivity of both compounds is primarily governed by nucleophilic substitution (SN2) at the halogenated carbon. The azido group (-N₃) can also participate in cycloaddition reactions [2].

The diagram below illustrates the key reaction pathway for these compounds, where the bromide or chloride acts as a leaving group.

Compound 1-Azido-2-haloethane TS Transition State Compound->TS SN2 Pathway Nu Nucleophile (Nu⁻) Nu->TS Product Substituted Product TS->Product X⁻ Departure

For this compound, the weaker carbon-bromine bond results in a lower activation energy for this transition state compared to the chlorine analogue, making the reaction proceed faster [1].

References

1-Azido-2-bromoethane vs 1-Azido-3-bromopropane synthetic utility

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Analysis at a Glance

The core difference between these two bifunctional reagents lies in the length of their alkyl chain, which directly influences their reactivity and subsequent application in synthesis.

Feature 1-Azido-2-bromoethane 1-Azido-3-bromopropane
Chemical Structure Br-CH₂-CH₂-N₃ Br-CH₂-CH₂-CH₂-N₃
Carbon Spacer 2-carbon chain 3-carbon chain
Key Reaction: SN2 Higher reactivity at the bromo site due to less steric hindrance and greater polar effect from the adjacent azide [1]. Standard reactivity for a primary alkyl halide [1].
Key Reaction: CuAAC The 1,2,3-triazole formed is directly adjacent to the ethane backbone, creating a more rigid and compact linker [2]. The 1,2,3-triazole is separated from the backbone by an extra methylene group, conferring greater flexibility to the molecular linker [2].
Primary Synthetic Role Ideal for constructing short, rigid spacers and 5-membered heterocycles. Preferred for creating more flexible, extended linkers and 6-membered heterocycles.
Pharmaceutical Relevance Used to design glycoconjugates with specific, compact architectures; the linker's rigidity can influence drug activity by enhancing metal-chelation properties [2]. Used to introduce flexible elements in linkers; increased "flexibility" can impact the cytotoxicity profile and binding mode of the final molecule [2].

Synthetic Applications and Experimental Context

The choice between these two reagents is strategic and depends on the desired properties of the final product.

  • This compound in Drug Design: This compound is valuable for creating short, well-defined molecular architectures. Research on 8-hydroxyquinoline-derived glycoconjugates has shown that the structure of the linker connecting the drug to a targeting sugar moiety (like glucose) is critical for anti-cancer activity. Using a shorter, more rigid linker like that derived from this compound can result in a molecule with a specific spatial orientation that improves its ability to chelate metal ions (such as copper), thereby enhancing its cytotoxic effect on cancer cells [2]. Modifications in the linker, including the introduction of additional amide groups, are actively explored to fine-tune this activity [2].

  • 1-Azido-3-bromoethane in Flexible Linkers: The additional methylene group in 1-Azido-3-bromopropane provides greater conformational freedom. This is advantageous when the synthetic goal requires a spacer that can accommodate varying distances between two functional groups or domains within a molecule. In pharmaceutical chemistry, this flexibility can allow a drug candidate to adopt a more favorable conformation for binding to its biological target, which can directly affect the compound's cytotoxicity profile and potency [2].

Detailed Experimental Protocols

The synthesis and use of these compounds typically follow standard organic transformations. Below are generalized protocols based on common practices.

Nucleophilic Substitution (Azidation) for Synthesis

This is a standard method for preparing alkyl azides from dihaloalkanes.

  • Reagents: 1,2-dibromoethane (for C2) or 1,3-dibromopropane (for C3), Sodium Azide (NaN₃), solvent (e.g., Dimethylformamide - DMF, or water with a phase-transfer catalyst like Tetrabutylammonium bromide - TBAB).
  • Procedure:
    • Dissolve the dibromoalkane (e.g., 1.0 equiv) and NaN₃ (1.1-1.5 equiv) in the chosen solvent.
    • Stir the reaction mixture at ~25°C (higher temperatures may lead to decomposition of the azido product). Monitoring by TLC is recommended.
    • Upon completion, dilute the mixture with water and extract the product with an organic solvent (e.g., dichloromethane or diethyl ether).
    • Dry the organic layer over an anhydrous salt (e.g., MgSO₄) and concentrate under reduced pressure to yield the crude azido-bromoalkane [1].
  • Note: The reaction proceeds via an SN2 mechanism. The 2-carbon substrate (1,2-dibromoethane) is generally more reactive in this displacement than the 3-carbon substrate due to the polar and steric effects of the azide group [1].
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click reaction" is a primary application for incorporating these molecules into larger structures.

  • Reagents: this compound or 1-Azido-3-bromopropane, Terminal Alkyne (1.0 equiv), Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O, catalyst precursor), Sodium Ascorbate (reducing agent), tert-Butanol/H₂O (1:1 mixture as solvent).
  • Procedure:
    • Dissolve the azido-bromo compound and the terminal alkyne in the tert-BuOH/H₂O solvent mixture.
    • Add CuSO₄·5H₂O (0.1-0.2 equiv) and sodium ascorbate (0.5-1.0 equiv) sequentially.
    • Stir the reaction mixture vigorously at room temperature until TLC analysis indicates complete consumption of the starting materials.
    • Work-up can involve dilution with water, extraction with an organic solvent, drying, and concentration. The product, a 1,2,3-triazole with a terminal bromoalkyl chain, can often be purified by flash chromatography [2] [3].
  • Mechanism Insight: The copper(I) catalyst activates the alkyne, facilitating a regioselective [3+2] cycloaddition with the azide to yield exclusively a 1,4-disubstituted 1,2,3-triazole. The resulting triazole is highly stable and can act as a hydrogen bond donor and acceptor, which can improve the solubility and biomolecular binding of the final conjugate [2] [3].

The workflow for their synthetic application, particularly in pharmaceutical-relevant "click chemistry," can be summarized as follows:

G Start Start: Dihaloalkane Precursor Step1 Nucleophilic Substitution (Reaction with NaN₃) Start->Step1 SN2 Pathway C2 This compound (Short, Rigid Linker) Step1->C2 From 1,2-dibromoethane C3 1-Azido-3-bromopropane (Flexible, Extended Linker) Step1->C3 From 1,3-dibromopropane Step2 CuAAC 'Click' Reaction (with a terminal alkyne) C2->Step2 C3->Step2 App1 Application: Compact Glycoconjugates Enhanced Metal Chelation Step2->App1 With C2 Linker App2 Application: Flexible Molecular Probes Tunable Cytotoxicity Step2->App2 With C3 Linker

Key Selection Guidelines

  • For a short, rigid spacer: Choose This compound when you need to connect two moieties with minimal distance and maximum structural rigidity, which is often crucial for creating specific, high-affinity binding pockets or for enhancing electron transfer processes.
  • For a flexible, extended linker: Choose 1-Azido-3-bromopropane when conformational flexibility is desired to allow for optimal binding to a biological target or to span a less defined molecular distance. This flexibility can be key to improving solubility and reducing steric clashes.

References

1-Azido-2-bromoethane bromine reactivity versus chlorine analogs

Author: Smolecule Technical Support Team. Date: February 2026

Bromine vs. Chlorine: A Question of Selectivity

The core difference in behavior between bromine and chlorine in radical reactions lies in their selectivity. The table below summarizes the key comparative data, using the halogenation of propane as a model reaction.

Feature Chlorination Bromination
General Selectivity Low High
Selectivity for Secondary vs. Primary C-H ~3.6 : 1 [1] ~97 : 1 [1]
Relative Reactivity of C-H Bonds (Tertiary:Primary) ~5 : 1 [1] ~1600 : 1 [1]
Propagation Step (C-H Bond Breaking) Exothermic [1] Endothermic [1]
Nature of Transition State Early, resembles reactants [1] Late, resembles products [1]
Key Implication Less discriminant; reacts with many C-H bonds. Highly discriminant; prefers more stable carbon radicals.

This dramatic difference in selectivity arises from the underlying energy changes of the reactions, which influence the transition state. This relationship is explained by Hammond's Postulate and can be visualized in the reaction energy diagrams below.

Reaction Energy Profiles for Halogenation cluster_chlorination Chlorination (Exothermic) cluster_bromination Bromination (Endothermic) R_Cl Reactants (Cl· + R-H) TS_Cl R_Cl->TS_Cl Lower Ea Small ΔEa R_Br Reactants (Br· + R-H) P_Cl Products (H-Cl + R·) TS_Cl->P_Cl TS_Br P_Br Products (H-Br + R·) R_Br->TS_Br Higher Ea Large ΔEa TS_Br->P_Br

The diagrams illustrate a critical concept:

  • In chlorination, the reaction is exothermic, leading to an "early" transition state that closely resembles the reactants. Since the reactants for attacking primary and secondary hydrogens are similar, the activation energies are also similar, resulting in low selectivity [1].
  • In bromination, the reaction is endothermic, leading to a "late" transition state that closely resembles the products. The energy difference between a secondary radical product and a primary radical product is significant (about 3 kcal/mol), so this difference is reflected in the activation energies, leading to high selectivity [1].

Experimental Considerations for 1-Azido-2-bromoethane

While direct protocols for comparing this compound are not available, the search results highlight critical safety and methodological points for handling similar reactive azide compounds.

  • Safety and Handling: Reagents like bromine azide (BrN₃), a potential intermediate in the synthesis or reactions of such compounds, are known to be highly explosive [2]. Modern synthetic chemistry addresses this by using continuous flow reactors, which generate and consume the hazardous reagent in small volumes immediately, thereby minimizing the risk of accumulation and explosion [2].
  • Synthetic Pathways: A common method to introduce an azide group is through nucleophilic substitution (S_N2). For instance, this compound can be synthesized by reacting 1,2-dibromoethane with sodium azide (NaN₃) [3]. The bromine atom in the resulting compound can be further substituted by other nucleophiles, or the azide group can participate in cycloaddition reactions [3].

Research Implications and Future Directions

The high selectivity of bromine radicals suggests that this compound would be a superior reagent compared to a chlorine analog in synthetic routes requiring precise control over the reaction site, such as in the functionalization of complex molecules or polymer building blocks [3] [1].

To bridge the current information gap, you could:

  • Consult Specialized Databases: Search in-depth synthetic chemistry journals and databases for kinetic studies or reaction optimization papers that might contain quantitative data for your specific compound.
  • Focus on Reaction Context: Look for information on the reactivity of the bromine and azide functional groups separately, as their reactivity is often independent. The bromine acts as a good leaving group for substitution, while the azide is a valuable precursor for amines or triazoles via "click chemistry."

References

Predicting NMR Chemical Shifts for 1-Azido-2-bromoethane

Author: Smolecule Technical Support Team. Date: February 2026

Without experimental data, you can estimate the chemical shifts for 1-Azido-2-bromoethane by analyzing its structure and comparing it with established values for similar functional groups [1]. The molecule has the structure Br-CH₂-CH₂-N₃, meaning it features a -CH₂-Br group and a -CH₂-N₃ group, both adjacent to electron-withdrawing atoms.

The table below provides the estimated chemical shifts and splitting patterns for the protons in this compound.

Proton Group Estimated Chemical Shift (δ in ppm) Expected Multiplicity Key Influencing Factor
-CH₂-N₃ 3.4 - 3.6 Triplet Deshielded by the adjacent azide group [1].
-CH₂-Br 3.5 - 3.7 Triplet Deshielded by the electronegative bromine atom [1].

Experimental Protocol for Characterization

If you need to obtain the experimental data yourself, here is a standard protocol for characterizing a novel compound like this compound using NMR:

  • Sample Preparation: Dissolve a pure sample of this compound (approximately 5-10 mg) in 0.6-0.7 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃). Transfer the solution to a clean, dry 5 mm NMR tube.
  • Data Acquisition:
    • Run a ¹H NMR spectrum at room temperature using a standard pulse sequence.
    • Set the number of scans to 16 or 32 to achieve a good signal-to-noise ratio.
    • Reference the spectrum to the residual proton signal of the deuterated solvent (e.g., 7.26 ppm for CHCl₃ in CDCl₃).
  • Data Analysis:
    • Identify Peaks: Report the chemical shift (δ) for each unique proton environment.
    • Determine Integration: Measure the integral for each signal to confirm the ratio of proton types.
    • Analyze Multiplicity: Use the n+1 rule to interpret the splitting pattern (singlet, doublet, triplet, etc.), which reveals the number of neighboring protons.

The workflow for this protocol can be visualized as follows:

Sample Preparation Sample Preparation Data Acquisition Data Acquisition Sample Preparation->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis

Where to Find Experimental Data

  • Specialized Databases: Search commercial spectral databases such as Spectral Database for Organic Compounds (SDBS) or Reaxys, which often contain NMR data for a vast number of compounds.
  • Direct Synthesis: The compound can be synthesized in the lab. A common route involves the reaction of 1,2-dibromoethane with sodium azide (NaN₃) in a suitable solvent.
  • Contract Research: Consider outsourcing the characterization to a specialized analytical service lab if synthesizing the compound or searching databases is not feasible.

References

chromatographic purity methods 1-Azido-2-bromoethane

Author: Smolecule Technical Support Team. Date: February 2026

A Framework for Method Development

For a reactive and thermally labile compound like 1-Azido-2-bromoethane, standard chromatographic techniques like Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography (GC) are commonly used, but they require careful optimization. The table below outlines the core considerations for each technique.

Technique Recommended Conditions & Parameters Key Considerations & Rationale

| Reversed-Phase HPLC | Column: C18 (e.g., 150 x 4.6 mm, 5 µm) Mobile Phase: Acetonitrile/Water or Methanol/Water gradients Detection: UV at low wavelengths (e.g., 210-220 nm) | The azido group has strong UV absorption [1]. A volatile mobile phase (e.g., ammonium formate/bicarbonate buffer) facilitates later Mass Spectrometry (MS) detection. | | Gas Chromatography (GC) | Column: Low-polarity stationary phase (e.g., 5% phenyl polysiloxane) Inlet Temperature: Low (e.g., 150°C) Detection: Mass Spectrometry (MS) or Flame Ionization (FID) | Critical: The thermal instability of the azido group requires a low injector temperature and a gentle temperature ramp to prevent decomposition [2]. |

Proposed Experimental Protocol for HPLC Method Development

Here is a detailed workflow for establishing a robust HPLC method for analyzing this compound. You can use this protocol to generate the comparative data needed for your guide.

Start Start: HPLC Method Development Sample Sample Preparation • Dissolve in a stable solvent (e.g., ACN) • Prepare fresh to avoid degradation Start->Sample Column Column Selection • Select a C18 column • Condition with mobile phase Sample->Column MP Mobile Phase Prep • Use HPLC-grade solvents • Filter and degas • Consider volatile buffers for LC-MS Column->MP Initial Run Initial Gradient • e.g., 5% to 95% ACN in water • over 20 minutes MP->Initial Evaluate Evaluate Chromatogram Initial->Evaluate Adjust Adjust Parameters Evaluate->Adjust Peak shape poor or retention unsuitable Optimize Optimize Method • Fine-tune gradient slope • Adjust column temperature • Modify buffer pH Evaluate->Optimize Acceptable separation Adjust->Initial Validate Method Validation • Assess specificity, linearity, precision,  accuracy, and robustness Optimize->Validate End Finalized HPLC Method Validate->End

Key Parameters for Your Comparison Guide

When you generate experimental data, your comparison guide should objectively evaluate the following performance criteria:

  • System Suitability: Report critical parameters like retention factor (k), tailing factor, and theoretical plates for each method to demonstrate column performance.
  • Specificity and Resolution: The method must clearly separate this compound from any known or potential impurities, such as starting materials (e.g., 1,2-dibromoethane) or decomposition products.
  • Forced Degradation Studies: To prove the method's stability-indicating power, subject the compound to stress conditions (e.g., heat, acid, base, oxidation) and demonstrate that the analyte peak is resolved from degradation products.
  • Linearity, LOD, and LOQ: Provide a calibration curve to show the method's linear range. Calculate the Limit of Detection (LOD) and Limit of Quantitation (LOQ).

References

leaving group ability bromine vs chloride azido compounds

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Leaving Groups in Azido Compound Synthesis

The quantitative data below summarizes findings from a kinetic study that compared the reactivity of different leaving groups, including chloride and bromide, in a model nucleophilic substitution reaction with azide ions ( [1]).

Leaving Group (X) Relative Half-Life (minutes) Qualitative Reactivity
Triflate (TfO⁻ ) ~1 (fastest) Excellent
Bromide (Br⁻) ~28 Good
Iodide (I⁻) ~28 Good
p-Toluenesulfonate (TsO⁻) ~1500 Moderate
Methanesulfonate (MsO⁻) ~1500 Moderate
Chloride (Cl⁻) >4000 (slowest) Poor

Source: Adapted from kinetic studies of 1,1,1-tris(X-methyl)ethane reactions with sodium azide in deuterated DMSO at 100°C [1].

  • Bromide is a superior leaving group to Chloride: Under the tested conditions, the bromo-substituted compound reacted significantly faster (half-life of ~28 minutes) than the chloro-substituted compound (half-life of over 4000 minutes) [1].
  • Reactivity Order: The observed reactivity order was Triflate > Iodide ≈ Bromide > Sulfonates (TsO⁻/MsO⁻) > Chloride [1].
  • Exception to pKa Guidance: The study noted that while leaving group ability often correlates with the pKa of its conjugate acid, sulfonate groups (TsO⁻, MsO⁻) were less reactive than bromide and iodide in this specific, sterically hindered system, which is an unusual finding [1].

Detailed Experimental Protocol

The quantitative data in the table above was generated using the following methodology ( [1]):

  • Reaction Model: The study investigated the nucleophilic substitution on a sterically hindered neopentyl skeleton: 1,1,1-tris(X-methyl)ethane (X3Np), where X is the leaving group.
  • Reaction Conditions:
    • Nucleophile: Sodium azide (NaN₃) in excess.
    • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).
    • Temperature: 100 °C.
    • Monitoring Method: The reaction was monitored using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. The integration of the methyl group signals of the starting material and products was tracked over time.
  • Kinetic Analysis: The reaction was confirmed to follow second-order kinetics. The half-life (time for 50% conversion to the triazido product) was used as the key metric to compare the reactivity of different leaving groups.

Reaction Workflow

The diagram below illustrates the general substitution process used in the kinetic study to compare leaving groups.

reaction_workflow StartingMaterial X3Np Substrate (Leaving Group = X) Conditions Reaction Conditions: NaN₃, DMSO-d6, 100°C StartingMaterial->Conditions Monitoring Reaction Monitoring: ¹H NMR Spectroscopy Conditions->Monitoring Product Triazido Product (N₃)3Np Monitoring->Product

Key Chemical Principles

The performance of bromine and chlorine as leaving groups can be understood through these fundamental concepts:

  • Leaving Group Ability and Basicity: A good leaving group is generally the conjugate base of a strong acid, meaning it is a weak base. The lower the pKa of the conjugate acid (HX), the better the leaving group (X⁻). HBr has a pKa of around -9, while HCl has a pKa of around -7, making Br⁻ a weaker base and a better leaving group than Cl⁻ [2].
  • The Role of Steric Hindrance: The experimental data comes from a neopentyl system, which is highly sterically hindered. This hindrance can slow down nucleophilic substitution reactions and sometimes alter the expected order of leaving group reactivity, potentially explaining why certain sulfonates were less effective than halides in this case [1].

References

yield comparison bifunctional azido halides synthetic applications

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Synthetic Methods for Bifunctional Azido Compounds

Method Core Reaction Key Features Reported Yield Range Key Reagents
Photocatalytic anti-Markovnikov Hydroazidation [1] Addition of H-N₃ across alkenes Redox-neutral, regioselective for linear alkyl azides, broad substrate scope, metal-free (Fe-based photocatalyst) 45% - 87% [1] Alkene, TMS-N₃, Fe catalyst, thiol HAT catalyst, blue light
Metal-free Azidotrifluoromethylation [2] Simultaneous addition of CF₃ and N₃ to alkenes Bifunctional reagent (N₃SO₂CF₃) avoids separate CF₃ sources, metal-free, good functional group tolerance 42% - 92% [2] Alkene, N₃SO₂CF₃, radical initiator (e.g., LPO)
Grignard Reaction with Protected Azides [3] Nucleophilic addition of organometallics Enables carbanion chemistry with sensitive azido groups, useful for 1,2,3-triazole synthesis Not specified in abstract [3] Aryl iodide with protected N₃, Mg, Amphos protector, elemental S
Ugi-Azide Condensation [4] Multi-component reaction Direct access to 1,5-disubstituted tetrazoles (cis-amide bond mimetics), high complexity in one step 29% - 97% [4] Aldehyde, amine, isocyanide, TMS-N₃

Detailed Experimental Protocols

Here is a closer look at the procedures for two of the prominent methods.

Photocatalytic Anti-Markovnikov Hydroazidation of Alkenes [1]

This method provides a direct and regioselective route to linear alkyl azides.

  • Workflow Diagram: The following diagram illustrates the proposed cooperative catalytic cycle for this reaction.

G N3Fe N₃-Fe(III) N3_rad N₃• (Azidyl Radical) N3Fe->N3_rad Fe_low Fe in lower valence state N3Fe->Fe_low Alkene Alkene N3_rad->Alkene Radical Addition Alkyl_rad Alkyl Radical Alkene->Alkyl_rad Product Anti-Markovnikov Alkyl Azide Alkyl_rad->Product Fe_low->N3Fe Thiyl Thiyl Radical (RS•) Thiyl->Fe_low Oxidation Thiol Thiol (RSH) Thiol->Alkyl_rad HAT Thiol->Thiyl Light hv (427 nm) Light->N3Fe LMCT

  • Detailed Procedure:
    • Reaction Setup: An oven-dried vial is charged with the alkene substrate (e.g., 4-phenylbut-1-ene, 0.2 mmol), (4,4'-Di-tert-butyl-2,2'-bipyridine)iron(III) chloride complex (Fe1, 10 mol%), and thiophenol (20 mol%).
    • Solvent Addition: Ethyl acetate (2 mL) and trimethylsilyl azide (TMS-N₃, 2.0 equiv) are added. The mixture is stirred.
    • Irradiation: The reaction vial is placed about 5 cm from a 20 W blue LED light source (427 nm) and irradiated for 12-16 hours at room temperature.
    • Work-up: After completion, the reaction mixture is concentrated under reduced pressure.
    • Purification: The crude product is purified by flash chromatography on silica gel to yield the pure linear alkyl azide.
Metal-free Azidotrifluoromethylation of Alkenes [2]

This method uses a single reagent to introduce both CF₃ and N₃ groups across alkenes.

  • Workflow Diagram: The simplified experimental workflow for this one-pot synthesis is as follows.

G A Alkene Substrate E Heating (80 °C, 12h) A->E B Bifunctional Reagent (N₃SO₂CF₃) B->E C Radical Initiator (e.g., Pentafluorobenzoyl Peroxide) C->E D Solvent (EtOAc) D->E F Vicinal Trifluoromethyl Azide Product E->F

  • Detailed Procedure [2]:
    • Reagent Preparation: Trifluoromethanesulfonyl azide (N₃SO₂CF₃) is prepared in situ by reacting sodium azide (NaN₃) with trifluoromethanesulfonic anhydride in hexane. A stock solution of 1 M N₃SO₂CF₃ in hexane is used.
    • Reaction Setup: In a reaction vessel, the alkene substrate (0.2 mmol) and pentafluorobenzoyl peroxide (IN-3, 10 mol%) are dissolved in ethyl acetate (2 mL).
    • Azide Addition: The N₃SO₂CF₃ stock solution (2.5 equiv) is added.
    • Heating: The reaction mixture is heated at 80 °C for 12 hours.
    • Work-up and Analysis: After cooling, the yield is determined by ¹⁹F NMR analysis of the crude mixture using an internal standard. The product can be isolated via purification techniques like chromatography.

Application in Drug Development

The synthesized bifunctional azido compounds are highly valuable intermediates. A primary application is in Click Chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form 1,2,3-triazoles [5] [3] [6]. This linkage is chemically stable and is a key pharmacophore in medicinal chemistry.

  • α-Azido ketones are versatile precursors to various heterocycles like oxazoles, pyrroles, pyridines, and imidazoles, which are core structures in many pharmaceuticals [5].
  • 1,5-disubstituted tetrazoles, accessible via the Ugi-azide reaction, are important as cis-amide bond mimics in peptidomimetics and have shown activity against targets like the cannabinoid-1 receptor and fatty acid amide hydrolase [4].

References

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Dates

Last modified: 04-14-2024

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